Pladienolide B
Description
Properties
Molecular Formula |
C30H48O8 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
[(4E)-7,10-dihydroxy-2-[(2E,4E)-7-[3-(3-hydroxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate |
InChI |
InChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+ |
InChI Key |
SDOUORKJIJYJNW-VHSLCUDQSA-N |
Isomeric SMILES |
CCC(C(C)C1C(O1)CC(C)/C=C/C=C(\C)/C2C(/C=C/C(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O |
Canonical SMILES |
CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O |
Synonyms |
pladienolide B |
Origin of Product |
United States |
Foundational & Exploratory
Pladienolide B discovery and isolation from Streptomyces platensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pladienolide B, a potent 12-membered macrolide, has emerged as a significant natural product in anti-cancer research. First isolated from the fermentation broth of the soil bacterium Streptomyces platensis, this compound exhibits profound cytotoxic effects against a range of cancer cell lines at nanomolar concentrations. Its unique mechanism of action, the inhibition of the spliceosome SF3b complex, has positioned it as a valuable tool for studying mRNA splicing and as a promising candidate for novel therapeutic development. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on detailed experimental protocols and quantitative data.
Discovery and Biological Activity
This compound was discovered during a screening program for inhibitors of hypoxia-induced gene expression, specifically targeting the vascular endothelial growth factor (VEGF) promoter.[1] It is a polyketide natural product synthesized by Streptomyces platensis MER-11107.[2] Subsequent studies revealed that its potent anti-proliferative activity stems from its ability to bind to the SF3b subunit of the spliceosome, a critical component of the machinery responsible for pre-mRNA splicing.[3][4][5] This interaction disrupts the splicing process, leading to an accumulation of unspliced mRNA, cell cycle arrest at both G1 and G2/M phases, and ultimately, apoptosis.[6][7][8]
Quantitative Biological Activity Data
The cytotoxic and anti-proliferative activities of this compound have been evaluated against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| Gastric Cancer (Mean of 6 cell lines) | Gastric Cancer | 1.6 ± 1.2 | [6][9] |
| Primary Gastric Cancer Cells (Mean of 12 patients) | Gastric Cancer | 4.9 ± 4.7 | [6][9][10] |
| HeLa | Cervical Cancer | 0.1 - 2.0 | [8][11] |
| U251 | Human Glioma | Potent Inhibition | [12] |
| Various Solid Tumors (Breast, Colon, Cervix) | Various | 30.7 - 415.0 |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the production, isolation, and biological evaluation of this compound.
Fermentation of Streptomyces platensis for this compound Production
This protocol outlines the general procedure for the cultivation of Streptomyces platensis to produce this compound. Optimization of media components and fermentation parameters may be required for different strains and scales of production.
Materials:
-
Streptomyces platensis strain (e.g., Mer-11107)
-
Seed medium (e.g., ISP Medium 2)
-
Production medium (e.g., a complex medium containing soluble starch, yeast extract, and trace elements)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a colony of Streptomyces platensis from a slant culture to a flask containing the seed medium.
-
Incubate the seed culture at 28-30°C for 2-3 days with shaking at 200-250 rpm.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C for 7-14 days with shaking at 200-250 rpm. Monitor the production of this compound periodically by analytical techniques such as HPLC.
-
Harvesting: After the fermentation period, harvest the culture broth for extraction.
Extraction and Isolation of this compound
This protocol describes a general method for the extraction and purification of this compound from the fermentation broth of Streptomyces platensis.
Materials:
-
Fermentation broth of Streptomyces platensis
-
Ethyl acetate or other suitable organic solvent
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)
-
Rotary evaporator
Procedure:
-
Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and concentrate them.
-
Preparative HPLC: Further purify the enriched fraction using preparative HPLC with a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve separation.
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound. Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and mass spectrometry.
MTT Assay for Determining IC₅₀ of this compound
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound in Streptomyces platensis.
Caption: Biosynthesis of this compound from precursor molecules.
This compound Isolation Workflow
The following diagram outlines the general workflow for the isolation and purification of this compound.
Caption: General workflow for this compound isolation.
This compound Mechanism of Action: Splicing Inhibition
The following diagram illustrates the signaling pathway of this compound's inhibitory action on the spliceosome.
Caption: Mechanism of this compound-induced apoptosis.
References
- 1. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 2. Production of novel pladienolide analogues through native expression of a pathway-specific activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Engineering regiospecific methylation of the pladienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. One-pot fermentation of pladienolide D by Streptomyces platensis expressing a heterologous cytochrome P450 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Pladienolide B: A Deep Dive into its Chemical Architecture and Stereochemical Nuances
For Researchers, Scientists, and Drug Development Professionals
Pladienolide B, a natural product isolated from the bacterium Streptomyces platensis, has garnered significant attention in the scientific community for its potent and specific antitumor activity.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and intricate stereochemistry of this compound. It also delves into its mechanism of action, summarizes key quantitative data, and outlines relevant experimental methodologies, serving as a critical resource for professionals in drug discovery and development.
Chemical Structure and Stereochemistry
This compound is a complex 12-membered macrolide, a class of compounds characterized by a large lactone ring.[4][5] Its structure is distinguished by a highly substituted macrocyclic core and a functionalized diene side chain containing an epoxide.[5] The molecule possesses 10 stereogenic centers, leading to a specific three-dimensional arrangement that is crucial for its biological activity.[4]
The IUPAC name for this compound is (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one.[6] The absolute configuration of these stereocenters has been confirmed through multiple total syntheses.[4][7][8]
Key Structural Features:
-
12-Membered Macrolactone Ring: Forms the core scaffold of the molecule.
-
Diene Side Chain: A conjugated system attached to the macrolactone, essential for its interaction with the biological target.
-
Epoxide Moiety: A reactive functional group located on the side chain.[5]
-
Multiple Stereocenters: The precise spatial arrangement of hydroxyl, methyl, and acetyl groups dictates the molecule's conformation and binding affinity.
Physicochemical and Biological Activity Data
The unique structure of this compound confers specific physicochemical properties and potent biological activity. It is a powerful inhibitor of the spliceosome, a cellular machine responsible for pre-mRNA splicing.[1][9][10]
| Property | Value | Reference |
| CAS Number | 445493-23-2 | [6][11] |
| Molecular Formula | C₃₁H₅₀O₈ | [6] |
| Molecular Weight | 550.73 g/mol | [6] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, Methanol | [11] |
| Optical Rotation [α]D²³ | +7.3 (c 0.26, MeOH) | [7] |
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HeLa | Cervical Cancer | 0.1 - 2.0 | [12] |
| Gastric Cancer Lines | Gastric Cancer | 1.6 - 4.9 | [10][13] |
| Various Human Cancer Lines | Various | Low nanomolar range | [5][13] |
Mechanism of Action: Spliceosome Inhibition
This compound exerts its potent cytotoxic effects by targeting the spliceosome, a large ribonucleoprotein complex essential for gene expression.[1] Specifically, it binds to the SF3b (splicing factor 3b) subunit of the U2 small nuclear ribonucleoprotein (snRNP).[7][9][10][14] This binding event inhibits the splicing process, leading to an accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[12][13][14]
The inhibition of the SF3b complex disrupts the proper recognition of the branch point sequence in pre-mRNA, a critical step in intron removal.[14][15] This leads to aberrant splicing events and the production of non-functional mRNA transcripts, triggering cellular stress responses that culminate in cell death.[1]
Experimental Protocols
The complex structure of this compound has made its total synthesis a significant challenge, attracting considerable attention from synthetic chemists. Furthermore, its biological activity is assessed through various in vitro and in vivo assays.
The total synthesis of this compound is a convergent process, typically involving the synthesis of two or three key fragments which are later coupled to form the final molecule.[7][8]
Retrosynthetic Analysis:
-
Disconnection 1 (Side Chain and Macrolactone): The primary disconnection is often made between the macrolactone core and the diene side chain, typically via a Julia-Kocienski olefination or a Suzuki coupling reaction.[8]
-
Disconnection 2 (Macrolactone Formation): The 12-membered ring is generally formed in the late stages of the synthesis through macrolactonization or a Ring-Closing Metathesis (RCM) reaction.[8]
-
Fragment Synthesis: The individual fragments, containing the required stereocenters, are constructed from smaller, commercially available starting materials using various asymmetric reactions such as Sharpless asymmetric epoxidation, asymmetric reductions, and diastereoselective carbonyl crotylations.[4][7]
To confirm the mechanism of action, an in vitro splicing assay is often employed.
Protocol Outline:
-
Preparation of Nuclear Extract: Nuclear extracts containing active spliceosomes are prepared from cultured human cells (e.g., HeLa cells).
-
Transcription of Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate containing two exons and an intron is generated via in vitro transcription.
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extract in the presence of various concentrations of this compound or a vehicle control (e.g., DMSO). ATP and other necessary co-factors are included.
-
RNA Extraction and Analysis: After incubation, the RNA is extracted from the reaction mixture.
-
Denaturing Gel Electrophoresis: The extracted RNA is separated on a denaturing polyacrylamide gel.
-
Visualization: The gel is exposed to a phosphor screen or X-ray film. The inhibition of splicing is observed as a decrease in the formation of the spliced mRNA product and an accumulation of the pre-mRNA substrate and splicing intermediates.
The antitumor effects of this compound are quantified using cell-based assays.
Cell Viability (e.g., MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 24-72 hours).[12]
-
MTT reagent is added to each well and incubated, allowing viable cells to convert it into formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured using a plate reader. The IC₅₀ value is calculated from the dose-response curve.
Apoptosis Detection (e.g., TUNEL Assay):
-
Cells are treated with this compound as described above.
-
Both adherent and floating cells are collected, fixed, and permeabilized.
-
The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which labels the fragmented DNA characteristic of apoptotic cells.
-
The percentage of TUNEL-positive (apoptotic) cells is quantified by flow cytometry or fluorescence microscopy. An increase in the TUNEL-positive population indicates the induction of apoptosis.[13]
Conclusion
This compound is a structurally complex and highly potent spliceosome modulator. Its intricate stereochemistry is fundamental to its biological function, which involves the specific inhibition of the SF3b complex, leading to cancer cell death. The successful total syntheses have not only confirmed its absolute structure but also paved the way for the creation of simplified, more stable analogs for therapeutic development.[16] The detailed understanding of its structure and mechanism of action provides a solid foundation for further research into splicing modulation as a powerful strategy in cancer therapy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. isomerase.com [isomerase.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Syntheses of Pladienolide-Derived Spliceosome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective total synthesis of this compound: a potent spliceosome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Pladienolide B on the Spliceosome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pladienolide B, a natural product derived from Streptomyces platensis, is a potent inhibitor of the pre-mRNA splicing process, a critical step in eukaryotic gene expression.[1] It exerts its antitumor activities by targeting the SF3B1 subunit of the spliceosome, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with the spliceosome. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the molecular pathways and experimental workflows involved.
Mechanism of Action at the Spliceosome
This compound is a highly specific inhibitor of the spliceosome, a large and dynamic ribonucleoprotein complex responsible for excising introns from pre-mRNA.[1] Its primary molecular target is the Splicing Factor 3b subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP).[3][4]
The binding of this compound to SF3B1 occurs in a pocket formed by SF3B1 and another SF3b subunit, PHF5A.[5] This interaction is competitive with the binding of the pre-mRNA branch point sequence to the U2 snRNP.[6] By occupying this binding site, this compound prevents the stable association of the U2 snRNP with the pre-mRNA, thereby stalling spliceosome assembly at an early stage.[7][8]
Specifically, this compound inhibits the transition from the A complex to the B complex of the spliceosome assembly pathway.[9][10] The A complex is formed by the binding of the U2 snRNP to the branch point sequence of the intron. The subsequent recruitment of the U4/U5/U6 tri-snRNP to form the B complex is blocked by this compound.[9] This leads to an accumulation of stalled A-like complexes and a failure to proceed with the catalytic steps of splicing.[7] The consequences of this inhibition are widespread intron retention and alternative splicing events, ultimately resulting in the production of aberrant mRNA transcripts and non-functional proteins.[3][11]
Visualization of Spliceosome Inhibition Workflow
The following diagram illustrates the workflow of this compound's inhibitory action on the spliceosome assembly process.
Caption: this compound inhibits the transition from spliceosome complex A to B.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| HeLa | Cervical Carcinoma | Cell Viability (MTS) | ~1-2 | [1] |
| HEL | Erythroleukemia | Cell Viability (Trypan Blue) | 1.5 | [12] |
| K562 | Chronic Myelogenous Leukemia | Cell Viability (Trypan Blue) | 25 | [12] |
| HCT116 | Colon Carcinoma | Apoptosis (Caspase-3 cleavage) | ~10 | [13] |
| MCF-7 | Breast Adenocarcinoma | Cell Proliferation | ~1 | [14] |
| MDA-MB-468 | Breast Adenocarcinoma | Cell Proliferation | ~1 | [14] |
| SKOV3 | Ovarian Cancer | Cell Viability | ~2 | [15] |
| A549 | Lung Carcinoma | Cell Viability | ~2 | [15] |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | ~2 | [15] |
| HT29 | Colorectal Adenocarcinoma | Cell Viability | ~2 | [15] |
Cellular Consequences of Splicing Inhibition
The disruption of pre-mRNA splicing by this compound triggers a cascade of cellular events, ultimately leading to cancer cell death.
Induction of Apoptosis
This compound treatment leads to the induction of apoptosis, or programmed cell death.[1] This is mediated, in part, by the altered splicing of key apoptosis-regulating genes. For instance, this compound can shift the splicing of BCL2L1 (Bcl-x) to favor the production of the pro-apoptotic short isoform (Bcl-xS) over the anti-apoptotic long isoform (Bcl-xL).[13] Furthermore, inhibition of SF3B1 by this compound can induce the expression of the pro-apoptotic protein TAp73 and down-regulate the Bax/Bcl-2 ratio, leading to cytochrome c release and caspase-3 activation.[9]
Caption: this compound induces apoptosis through altered splicing of key regulators.
Modulation of Wnt Signaling Pathway
This compound has been shown to modulate the Wnt signaling pathway, a critical pathway in development and cancer.[7] Treatment with this compound leads to the downregulation of key components of the Wnt/β-catenin signaling pathway, including β-catenin, LEF1, and LRP6.[7] This suggests that the anti-cancer effects of this compound may be partially mediated through the suppression of Wnt-driven cell proliferation.
Caption: this compound downregulates key components of the Wnt signaling pathway.
Experimental Protocols
In Vitro Splicing Assay
This protocol is adapted from methodologies described for studying the effects of splicing inhibitors on pre-mRNA splicing in HeLa nuclear extracts.[6][16][17]
Objective: To assess the inhibitory effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.
Materials:
-
HeLa cell nuclear extract (commercially available or prepared as described in[1][18])
-
[α-³²P]UTP-labeled pre-mRNA substrate (e.g., derived from adenovirus major late transcript)
-
This compound (dissolved in DMSO)
-
Splicing reaction buffer (e.g., containing HEPES-KOH pH 7.9, KCl, MgCl₂, ATP, creatine phosphate)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8M urea)
-
Phosphorimager system
Procedure:
-
Prepare splicing reactions by combining HeLa nuclear extract, splicing reaction buffer, and the radiolabeled pre-mRNA substrate on ice.
-
Add this compound (or DMSO as a vehicle control) to the reactions at various concentrations.
-
Incubate the reactions at 30°C for a specified time (e.g., 60-120 minutes) to allow for splicing to occur.
-
Stop the reactions by adding Proteinase K and incubating at 37°C for 30 minutes to digest proteins.
-
Extract the RNA from the reactions using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
-
Resuspend the RNA pellets in loading buffer and resolve the splicing products (pre-mRNA, mRNA, lariat intermediate, and free lariat) on a denaturing polyacrylamide gel.
-
Visualize and quantify the radioactive bands using a phosphorimager system. The splicing efficiency can be calculated as the ratio of mRNA to the total of pre-mRNA and mRNA.
Native Gel Analysis of Spliceosome Assembly
This protocol is based on methods for analyzing the formation of spliceosomal complexes.[11][19][20]
Objective: To visualize the effect of this compound on the assembly of spliceosome complexes.
Materials:
-
Same as for the in vitro splicing assay
-
Low-melting-point agarose gel (e.g., 1.5-2%)
-
Native gel running buffer (e.g., Tris-glycine)
-
Heparin (for chase experiments, optional)
Procedure:
-
Set up splicing reactions as described for the in vitro splicing assay, including the addition of this compound or DMSO.
-
Incubate the reactions at 30°C for various time points to allow for complex formation.
-
Stop the reactions by placing them on ice.
-
Add a native gel loading buffer (containing a tracking dye and glycerol).
-
Load the samples onto a low-melting-point agarose gel and perform electrophoresis at 4°C.
-
Dry the gel and visualize the radiolabeled spliceosome complexes (H, E, A, B, and C complexes) by autoradiography or phosphorimaging. The accumulation of A-like complexes and the absence of B and C complexes in the presence of this compound indicates inhibition of spliceosome assembly.
RT-PCR Analysis of Alternative Splicing in Cells
This protocol is a general method for analyzing changes in alternative splicing patterns in cells treated with this compound.[6][10][21]
Objective: To determine the effect of this compound on the alternative splicing of specific genes in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HCT116)
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers specific for the gene of interest, designed to amplify across the alternatively spliced region
-
Taq DNA polymerase and PCR reagents
-
Agarose gel electrophoresis system
-
Gel documentation system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the total RNA using reverse transcriptase.
-
Perform PCR using primers that flank the alternatively spliced exon(s) of the target gene.
-
Resolve the PCR products on an agarose gel. The different splice isoforms will appear as bands of different sizes.
-
Visualize and quantify the intensity of the bands using a gel documentation system to determine the relative abundance of each splice isoform.
Conclusion
This compound is a powerful tool for studying the mechanism of pre-mRNA splicing and a promising lead compound for the development of novel anti-cancer therapies. Its specific inhibition of the SF3B1 subunit of the spliceosome provides a unique opportunity to dissect the intricate steps of spliceosome assembly and function. The downstream cellular consequences of this compound treatment, including the induction of apoptosis and the modulation of key signaling pathways, highlight the critical role of proper splicing in maintaining cellular homeostasis and the potential for targeting the spliceosome in cancer treatment. Further research into the precise molecular interactions of this compound with the spliceosome and its broader effects on the cellular transcriptome will undoubtedly provide deeper insights into the fundamental process of gene expression and open new avenues for therapeutic intervention.
References
- 1. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of the mammalian E complex and the ATP-dependent spliceosomal complexes on native agarose mini-gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled Semi-quantitative RT-PCR Assay for the Analysis of Alternative Splicing of Interleukin Genes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Dysregulated splicing factor SF3B1 unveils a dual therapeutic vulnerability to target pancreatic cancer cells and cancer stem cells with an anti-splicing drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 7. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 9. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of splicing complexes on native gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubcompare.ai [pubcompare.ai]
Pladienolide B as an Inhibitor of the SF3b Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pladienolide B, a natural product derived from the bacterium Streptomyces platensis, is a potent and specific inhibitor of the spliceosome, a critical cellular machine responsible for pre-mRNA splicing.[1] Its mode of action involves direct binding to the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2][3] By targeting the SF3b complex, this compound disrupts the recognition of the branch point sequence in pre-mRNA, leading to splicing inhibition, cell cycle arrest, and apoptosis in cancer cells.[4][5] This unique mechanism of action has positioned this compound and its analogs as promising candidates for anti-cancer therapeutics, with some derivatives entering clinical trials.[6][7][8] This technical guide provides an in-depth overview of this compound's interaction with the SF3b complex, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to the SF3b Complex and Pre-mRNA Splicing
Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This intricate process is catalyzed by the spliceosome, a large and dynamic ribonucleoprotein complex. The SF3b complex is a heptameric protein complex and a core component of the U2 snRNP, which is responsible for recognizing the branch point sequence (BPS) within the intron, a critical step for the initiation of splicing.[9][10][11] The seven protein subunits of the human SF3b complex are SF3B1, SF3B3, SF3B2, SF3B4, SF3B5, SF3B6, and PHF5A.[9] SF3B1 is the largest subunit and plays a crucial role in binding the pre-mRNA.
This compound: A Potent SF3b Inhibitor
This compound is a 12-membered macrolide with a complex structure that includes an epoxide-containing side chain.[12][13] It exerts its potent anti-tumor activity by directly targeting the SF3b complex.[2]
Mechanism of Action
This compound binds to a pocket formed by the SF3B1 and PHF5A subunits of the SF3b complex.[14][15] This binding event sterically hinders the interaction between the U2 snRNA and the pre-mRNA branch point sequence.[14][16] The inhibition of this crucial interaction stalls the spliceosome assembly at an early stage, preventing the formation of the pre-B complex.[5][17] This leads to the accumulation of unspliced pre-mRNA transcripts in the nucleus, ultimately triggering cell cycle arrest and apoptosis.[4][18]
Figure 1: Mechanism of this compound Inhibition of the SF3b Complex.
Quantitative Data
The potent anti-proliferative activity of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize the reported IC50 values.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 0.1 - 2.0 | [4] |
| Various Gastric Cancer Cell Lines | Gastric Cancer | 0.6 - 4.0 (mean 1.6 ± 1.2) | [19][20] |
| Primary Cultured Gastric Cancer Cells | Gastric Cancer | 0.3 - 16 (mean 4.9 ± 4.7) | [19][20] |
| MCF-7 | Breast Cancer | 30.7 ± 2.2 - 415.0 ± 5.3 | [21] |
| MDA-MB-468 | Breast Cancer | 30.7 ± 2.2 - 415.0 ± 5.3 | [21] |
| HCT-116 | Colon Cancer | 30.7 ± 2.2 - 415.0 ± 5.3 | [21] |
| K562 | Erythroleukemia | 25 | [22] |
| HEL | Erythroleukemia | 1.5 | [22] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Splicing Assay
This assay directly measures the inhibitory effect of this compound on the splicing reaction.
Protocol:
-
Nuclear Extract Preparation: Prepare HeLa cell nuclear extract as a source of spliceosomal components.
-
Pre-mRNA Substrate: Synthesize a radiolabeled pre-mRNA substrate containing an intron and flanking exons.
-
Splicing Reaction: Set up splicing reactions containing HeLa nuclear extract, ATP, the radiolabeled pre-mRNA substrate, and varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
RNA Extraction: Stop the reaction and extract the RNA using phenol-chloroform extraction and ethanol precipitation.
-
Gel Electrophoresis: Analyze the RNA products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the radiolabeled RNA bands using autoradiography or phosphorimaging. Quantify the levels of pre-mRNA, splicing intermediates, and spliced mRNA to determine the splicing efficiency and the inhibitory effect of this compound.
Figure 2: Workflow for an In Vitro Splicing Assay.
Pull-Down Assay to Confirm Target Engagement
This assay is used to demonstrate the direct binding of this compound to the SF3b complex.
Protocol:
-
Probe Synthesis: Synthesize a biotinylated or otherwise tagged version of this compound.
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., HeLa) that expresses the SF3b complex.
-
Incubation: Incubate the cell lysate with the tagged this compound probe. As a control, a competition experiment can be performed by pre-incubating the lysate with an excess of untagged this compound.
-
Affinity Capture: Add streptavidin-coated beads (for biotinylated probes) to the lysate and incubate to capture the probe-protein complexes.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for a subunit of the SF3b complex (e.g., SF3B1).
-
Detection: Detect the presence of the SF3b subunit to confirm its interaction with the this compound probe.
Signaling Pathways and Cellular Consequences
The inhibition of the SF3b complex by this compound initiates a cascade of cellular events, ultimately leading to anti-tumor effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The SF3b complex: splicing and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SF3b complex: splicing and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 18. journals.biologists.com [journals.biologists.com]
- 19. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High antitumor activity of this compound and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Pladienolide B: A Technical Guide to its Effects on pre-mRNA Splicing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of Pladienolide B on pre-mRNA splicing. This compound is a potent natural product that has garnered significant interest in the scientific community for its specific mechanism of action and its potential as a therapeutic agent, particularly in oncology. This document details the molecular mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated pathways and workflows.
Core Mechanism of Action
This compound is a macrolide derived from the bacterium Streptomyces platensis.[1] Its primary molecular target is the spliceosome, the large ribonucleoprotein complex responsible for the removal of introns from pre-messenger RNA (pre-mRNA).[1] Specifically, this compound binds to the SF3b (splicing factor 3b) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] The binding of this compound to the SF3B1 subunit of the SF3b complex interferes with the interaction between the U2 snRNP and the pre-mRNA branch point sequence.[3][4] This disruption stalls the spliceosome assembly at an early stage, preventing the formation of the A complex and subsequent catalytic steps of splicing.[5] The inhibition of pre-mRNA splicing leads to an accumulation of unspliced or aberrantly spliced mRNA transcripts, which can trigger various downstream cellular responses, including cell cycle arrest and apoptosis.[6][7]
Caption: Mechanism of this compound on the SF3b complex.
Quantitative Data on this compound's Effects
The biological activity of this compound has been quantified across various cancer cell lines. The following tables summarize key data points from the literature, including IC50 values for cell viability and concentrations used to induce specific cellular effects.
Table 1: IC50 Values of this compound for Cell Viability/Proliferation
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Gastric Cancer | Gastric Adenocarcinoma | 1.6 - 4.9 | [3] |
| HeLa | Cervical Carcinoma | Low nanomolar | [7] |
| Breast Cancer | Various | ~1 | [8] |
| HEL | Erythroleukemia | 1.5 | [9] |
| K562 | Erythroleukemia | 25 | [9] |
| Various | Breast, Colon, Cervix | 30.7 - 415.0 | [10] |
| CLL Cells | Chronic Lymphocytic Leukemia | 10 - 50 | [11] |
Table 2: Effective Concentrations of this compound for Various Cellular Assays
| Assay Type | Cell Line(s) | Concentration(s) | Observed Effect | Reference(s) |
| Cell Viability | HeLa | 0.1 - 2 nM | Inhibition of cell viability | [6] |
| SF3B1 Expression Reduction | HeLa | 0.1 - 2 nM | Time and concentration-dependent decrease | [7] |
| Cell Cycle Arrest | HeLa | 0.1 - 2 nM | G2/M phase arrest | [6][7] |
| Apoptosis Induction | HeLa | 0.1 - 2 nM | Induction of apoptosis | [6][7] |
| Wnt Signaling Downregulation | HeLa | 100 nM | Downregulation of β-catenin, LEF1, total LRP6, p-LRP6 | [10] |
| Intron Retention | Various | 100 nM | Induction of intron retention in DNAJB1 | [10] |
| Splicing Inhibition (in vitro) | - | - | Decreases splicing capacity up to 75% | [3] |
| Splicing Modulation (in cells) | K562 | - | Widespread intron retention | [12] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the effects of this compound.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound.
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).[13]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
-
Trypan Blue Exclusion Assay:
-
Treat cells in a culture dish with this compound.
-
Harvest the cells and resuspend them in phosphate-buffered saline (PBS).
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.
-
Calculate the percentage of viable cells.
-
Splicing Analysis
Objective: To assess the impact of this compound on pre-mRNA splicing.
-
Reverse Transcription PCR (RT-PCR):
-
Treat cells with this compound for a defined period.
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
Perform reverse transcription to synthesize complementary DNA (cDNA).
-
Amplify specific gene transcripts using PCR with primers flanking a known intron.
-
Analyze the PCR products by gel electrophoresis to visualize the accumulation of unspliced pre-mRNA (larger band) and the reduction of spliced mRNA (smaller band).[14]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Follow steps 1-3 of the RT-PCR protocol.
-
Perform real-time PCR using SYBR Green or TaqMan probes to quantify the levels of spliced and unspliced transcripts.[10] This allows for a more precise measurement of the changes in splicing efficiency.
-
Apoptosis and Cell Cycle Analysis
Objective: To determine if this compound induces programmed cell death and alters cell cycle progression.
-
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Flow Cytometry for Cell Cycle Analysis:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold ethanol.
-
Wash the cells and treat them with RNase A.
-
Stain the cellular DNA with a fluorescent dye such as Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[7]
-
Protein Expression Analysis
Objective: To investigate the effect of this compound on the expression levels of specific proteins.
-
Western Blotting:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., SF3B1, β-catenin, cleaved caspase-3).[10][15]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: A general experimental workflow for investigating this compound.
Signaling Pathways Affected by this compound
The impact of this compound on pre-mRNA splicing can have cascading effects on various cellular signaling pathways. One notable example is the Wnt signaling pathway, which is often dysregulated in cancer.
Wnt Signaling Pathway
Studies have shown that this compound can downregulate key components of the Wnt signaling pathway.[10] This is likely an indirect effect of splicing modulation, where the altered splicing of transcripts encoding Wnt pathway components or their regulators leads to reduced protein expression. For instance, treatment with this compound has been shown to decrease the protein levels of β-catenin, LEF1, and the LRP6 receptor.[10] The downregulation of this pro-proliferative pathway contributes to the anti-tumor activity of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pladienolide B: A Technical Guide to its Induction of G1 and G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms by which Pladienolide B, a potent inhibitor of the spliceosome subunit SF3b1, induces cell cycle arrest at the G1 and G2/M phases. This document summarizes key quantitative data, details experimental protocols for studying these effects, and visualizes the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution
This compound exerts cell-type-specific effects on cell cycle progression, primarily inducing G2/M arrest in solid tumor cell lines and G1 arrest in hematopoietic cancer cells. The following tables summarize the quantitative data from representative studies.
Table 1: this compound-Induced G2/M Arrest in HeLa Cervical Carcinoma Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 ± 2.5 | 28.3 ± 1.8 | 16.5 ± 1.2 |
| This compound (0.1 nM) | 48.7 ± 2.1 | 25.1 ± 1.5 | 26.2 ± 1.9 |
| This compound (0.5 nM) | 42.1 ± 1.9 | 22.4 ± 1.3 | 35.5 ± 2.4 |
| This compound (2.0 nM) | 35.8 ± 1.7 | 18.9 ± 1.1 | 45.3 ± 2.8 |
Data adapted from a study on HeLa cells, showing a dose-dependent increase in the G2/M population after 24 hours of treatment with this compound.
Table 2: this compound-Induced G0/G1 Arrest in Erythroleukemia Cell Lines
| Cell Line | Treatment | Observation |
| HEL | This compound | Induces cell cycle arrest in the G0/G1 phase[1][2]. |
| K562 | This compound | Induces cell cycle arrest in the G0/G1 phase[1][2]. |
Qualitative summary from studies on HEL and K562 cells. While quantitative data is not available in a tabular format in the cited literature, these studies consistently report a significant accumulation of cells in the G0/G1 phase of the cell cycle following this compound treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.
Cell Culture and this compound Treatment
-
Cell Lines:
-
HeLa (human cervical carcinoma)
-
HEL and K562 (human erythroleukemia)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working solutions are prepared by diluting the stock solution in the culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Harvest adherent cells (like HeLa) using trypsin-EDTA. Suspension cells (like HEL and K562) can be collected by centrifugation.
-
Wash the harvested cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a software package (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Cell Cycle Regulatory Proteins
This method is used to determine the expression levels of key proteins involved in cell cycle regulation.
-
Protein Extraction:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
G1 Arrest: anti-Cyclin D1, anti-CDK4, anti-p21
-
G2/M Arrest: anti-Cyclin B1, anti-CDK1, anti-p21
-
Loading Control: anti-β-actin or anti-GAPDH
-
-
Wash the membrane with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system. Quantify band intensities using densitometry software.
Signaling Pathways and Visualizations
This compound-induced cell cycle arrest is a direct consequence of its inhibitory effect on the SF3b1 subunit of the spliceosome. This inhibition leads to aberrant pre-mRNA splicing of key cell cycle regulators.
This compound Experimental Workflow
Caption: Experimental workflow for studying this compound's effect on the cell cycle.
G1 Phase Arrest Signaling Pathway
In erythroleukemia cells, this compound-induced G1 arrest is associated with the modulation of G1-specific cyclins and cyclin-dependent kinases. Inhibition of SF3b1 is thought to disrupt the proper splicing of transcripts essential for the G1 to S phase transition. This leads to a decrease in the levels of Cyclin D1 and an increase in the expression of the CDK inhibitor p21. The reduced activity of the Cyclin D1/CDK4 complex prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor sequestered, thereby halting the cell cycle in G1.
Caption: this compound-induced G1 cell cycle arrest pathway.
G2/M Phase Arrest Signaling Pathway
In cervical carcinoma cells, this compound's inhibition of SF3b1 leads to G2/M arrest. This is mediated by the altered splicing of transcripts crucial for mitotic entry. A key consequence is the downregulation of Cyclin B1, a critical component of the Maturation Promoting Factor (MPF). The reduced levels of Cyclin B1 prevent the activation of CDK1, which is essential for the G2 to M transition. Additionally, an increase in the CDK inhibitor p21 can further inhibit the Cyclin B1/CDK1 complex. This culminates in the cell being unable to enter mitosis, resulting in G2/M arrest. This cell cycle arrest is often accompanied by the induction of apoptosis through pathways involving p73, the Bax/Bcl-2 ratio, cytochrome c release, and caspase-3 activation[3][4].
Caption: this compound-induced G2/M cell cycle arrest pathway.
References
- 1. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Foundational Anti-Tumor Properties of Pladienolide B
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the foundational research concerning the anti-tumor properties of Pladienolide B, a natural product isolated from Streptomyces platensis. This compound has garnered significant interest as a potential chemotherapeutic agent due to its potent and unique mechanism of action, which involves the modulation of the cellular splicing machinery. This guide synthesizes key findings on its mechanism, affected signaling pathways, and quantitative efficacy, supported by detailed experimental protocols and visualizations.
Core Mechanism of Action: Targeting the Spliceosome
This compound exerts its potent anti-tumor activity by directly targeting and inhibiting the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][2][3][4] The spliceosome is a large and dynamic molecular machine responsible for pre-messenger RNA (pre-mRNA) splicing, a critical process in eukaryotic gene expression where non-coding introns are removed and coding exons are ligated together.
By binding to the SF3B1 subunit of this complex, this compound impairs the spliceosome's ability to recognize and bind to the branch sequence of pre-mRNA.[4] This interference leads to a global disruption of the splicing process, resulting in the accumulation of unspliced or incorrectly spliced mRNA transcripts within the cell.[3][4] The consequence is the failure to produce functional proteins essential for cell survival and proliferation, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[2][4][5] This unique mechanism sets it apart from many conventional anticancer drugs.[6]
References
- 1. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Pladienolide B in DMSO: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Pladienolide B in dimethyl sulfoxide (DMSO), a critical solvent for in vitro and in vivo research applications. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows.
Introduction to this compound
This compound is a potent macrocyclic lactone derived from Streptomyces platensis. It has garnered significant interest in the scientific community for its antitumor properties. Its primary mechanism of action involves the inhibition of the SF3B1 (Splicing Factor 3b Subunit 1) protein, a key component of the spliceosome. This inhibition disrupts pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] this compound's targeted activity makes it a valuable tool for cancer research and a potential candidate for therapeutic development.
Solubility of this compound in DMSO
DMSO is the most common solvent for preparing stock solutions of this compound for laboratory use. However, achieving and maintaining a clear, homogenous solution is crucial for accurate and reproducible experimental results.
Quantitative Solubility Data
There is some variability in the reported solubility of this compound in DMSO. The following table summarizes the available quantitative data:
| Reported Solubility | Molar Concentration (approx.) | Source(s) | Notes |
| 100 mg/mL | 186.32 mM | MedChemExpress | Requires ultrasonication for dissolution. It is also noted that hygroscopic DMSO can significantly impact solubility. |
| 1 mg/mL | 1.86 mM | R&D Systems | - |
| Soluble | - | Bioaustralis Fine Chemicals, AbMole BioScience | Qualitative description of solubility. |
Note: The molecular weight of this compound is 536.7 g/mol .
The significant discrepancy between the reported solubility values (100 mg/mL vs. 1 mg/mL) highlights the importance of empirical determination of solubility for each specific batch of this compound and DMSO. Factors such as the purity of the compound, the water content of the DMSO, and the dissolution method can all influence the final achievable concentration.
Experimental Protocol for Preparing this compound Stock Solutions in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous/low-water content DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warming: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to minimize water condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. It is recommended to start with a lower concentration (e.g., 1 mg/mL) and incrementally increase if a higher concentration is required.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, but care should be taken to avoid degradation.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (see Section 3).
Stability of this compound in DMSO
The stability of this compound in DMSO is critical for ensuring the potency and reliability of experimental results over time. Degradation of the compound can lead to inaccurate data and misinterpretation of its biological effects.
Storage Recommendations
The following table summarizes the recommended storage conditions for this compound in DMSO based on information from various suppliers:
| Storage Temperature | Recommended Storage Duration | Source(s) |
| -80°C | 6 months | MedChemExpress |
| -80°C | 1 year | TargetMol |
| -20°C | 1 month | MedChemExpress |
To ensure the integrity of the compound, it is advisable to adhere to the shorter recommended storage duration when possible and to minimize the number of freeze-thaw cycles.
Factors Affecting Stability in DMSO
Several factors can influence the stability of compounds, including this compound, when dissolved in DMSO:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light Exposure: While not specifically documented for this compound, many complex organic molecules are sensitive to light-induced degradation.
-
Freeze-Thaw Cycles: Repeated changes in temperature can promote degradation and may cause the compound to precipitate out of solution.
Experimental Protocol for Assessing Stability
A formal, detailed experimental protocol for assessing the stability of this compound in DMSO is not explicitly detailed in the reviewed literature. However, a general approach using standard analytical techniques can be employed.
Objective: To determine the stability of this compound in DMSO over time under different storage conditions.
Materials:
-
This compound in DMSO stock solution
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate column and mobile phases for separation
-
Incubators/freezers set to desired storage temperatures
Procedure:
-
Initial Analysis (Time Zero): Immediately after preparing the this compound stock solution in DMSO, perform an initial analysis using HPLC or LC-MS to determine the initial purity and concentration. This will serve as the baseline.
-
Sample Storage: Aliquot the stock solution into multiple vials and store them under the desired conditions (e.g., -80°C, -20°C, room temperature, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Analytical Measurement: Analyze the samples using the same HPLC or LC-MS method as the initial analysis.
-
Data Analysis: Compare the purity and concentration of the stored samples to the time-zero measurement. A significant decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.
Signaling Pathways of this compound
Understanding the molecular pathways affected by this compound is crucial for interpreting its biological effects.
Primary Mechanism of Action: Inhibition of the Spliceosome and Induction of Apoptosis
This compound's primary molecular target is the SF3B1 subunit of the spliceosome. By binding to SF3B1, it inhibits the pre-mRNA splicing process. This disruption leads to an accumulation of unspliced mRNA, which in turn triggers a cellular stress response, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][2][3]
Modulation of the Wnt Signaling Pathway
In addition to its direct effect on the spliceosome, this compound has been shown to modulate the Wnt signaling pathway. Studies have indicated that this compound can downregulate key components of the Wnt pathway, including β-catenin, LEF1, and LRP6. The Wnt pathway is crucial in cell proliferation and differentiation, and its dysregulation is often implicated in cancer.
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of this compound in DMSO, along with its key signaling pathways. Due to the observed discrepancies in reported solubility, researchers are strongly encouraged to perform their own solubility tests. Adherence to proper storage conditions and handling procedures is paramount to ensure the integrity and biological activity of this compound in experimental settings. The provided diagrams of the signaling pathways offer a visual representation of its molecular mechanisms of action, aiding in experimental design and data interpretation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Pladienolide B In Vitro Splicing Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-mRNA splicing is a critical step in eukaryotic gene expression, where non-coding introns are removed from pre-messenger RNA (pre-mRNA) and coding exons are ligated together. This process is executed by the spliceosome, a large and dynamic ribonucleoprotein complex.[1][2] The SF3B (Splicing Factor 3b) complex is an essential component of the U2 small nuclear ribonucleoprotein (snRNP), which is crucial for recognizing the branch point sequence (BPS) within the intron during the early stages of spliceosome assembly.[3][4]
Pladienolide B is a natural macrolide compound derived from the bacterium Streptomyces platensis.[1] It is a potent and specific inhibitor of the SF3B1 subunit of the spliceosome.[2][5][6] By binding to SF3B1, this compound interferes with the stable association of the U2 snRNP with the pre-mRNA, effectively stalling spliceosome assembly.[2][7] This inhibitory action makes this compound a valuable tool for studying the mechanics of pre-mRNA splicing and a compound of interest for its potent anti-tumor activities, which are linked to its ability to disrupt splicing in cancer cells.[2][8]
This document provides a detailed protocol for an in vitro splicing assay to characterize the inhibitory effects of this compound. The assay utilizes a radiolabeled pre-mRNA substrate and HeLa cell nuclear extract, which contains all the necessary components for the splicing reaction.[9][10]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting the SF3B1 protein, a core component of the U2 snRNP. This interaction prevents the conformational changes required for the stable binding of the U2 snRNP to the intron's branch point sequence.[3][7] As a result, the assembly of the spliceosome is halted at the A complex stage, preventing the subsequent recruitment of the U4/U6.U5 tri-snRNP and the transition to the pre-B complex.[2][3][4] This leads to an accumulation of unspliced pre-mRNA and the inhibition of mature mRNA formation.[8]
Data Presentation
The inhibitory activity of this compound has been quantified in various cell lines and in vitro systems. The following tables summarize key quantitative data.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Parameter | System/Cell Line | Value | Reference |
| Splicing Inhibition | In vitro assay | Up to 75% reduction in splicing capacity | [7] |
| IC50 (Cell Viability) | Gastric Cancer Cells | 1.6 - 4.9 nM | [7] |
| IC50 (Cell Viability) | Ovarian Cancer Cells | 2 - 4 nM | [11] |
| IC50 (Cell Viability) | A549 Lung Cancer Cells (48h) | ~1 nM | [12] |
| IC50 (Cell Viability) | Human Cervical Carcinoma (HeLa) | 0.1 - 2 nM (concentration-dependent) | [6] |
Experimental Protocols
This protocol describes an in vitro splicing assay to measure the effect of this compound on pre-mRNA splicing using HeLa cell nuclear extract.
Part 1: Preparation of 32P-labeled Pre-mRNA Substrate
This procedure uses in vitro transcription to generate a uniformly labeled, capped pre-mRNA substrate. A common substrate is derived from the adenovirus major late (AdML) transcript.[2]
Materials:
-
Linearized plasmid DNA containing a T7 promoter followed by the pre-mRNA sequence (e.g., AdML minigene)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
ATP, CTP, GTP solution (10 mM each)
-
UTP solution (low concentration, e.g., 0.5 mM)
-
[α-32P]UTP (3000 Ci/mmol, 10 mCi/mL)
-
G(5')ppp(5')G cap analog
-
DNase I (RNase-free)
-
Denaturing polyacrylamide gel (6-8%)
-
Elution buffer (e.g., 0.5 M Ammonium Acetate, 1 mM EDTA)
Procedure:
-
Set up the transcription reaction in a sterile, RNase-free microfuge tube on ice. A typical 20 µL reaction includes:
-
Linearized DNA template (~0.5 µg)
-
5X Transcription Buffer (4 µL)
-
100 mM DTT (2 µL)
-
RNase Inhibitor (1 µL)
-
ATP, CTP, GTP mix (1 µL)
-
0.5 mM UTP (1 µL)
-
G(5')ppp(5')G cap analog (1 µL)
-
[α-32P]UTP (5 µL)
-
T7 RNA Polymerase (1 µL)
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Stop the reaction by adding 100 µL of elution buffer and 5 µL of 10% SDS.
-
Purify the labeled pre-mRNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA using autoradiography, excise the corresponding gel slice, and elute the RNA overnight in elution buffer.
-
Precipitate the RNA with ethanol, wash the pellet, and resuspend in a small volume of nuclease-free water. Determine the radioactivity (cpm/µL).
Part 2: In Vitro Splicing Reaction
Materials:
-
32P-labeled pre-mRNA substrate (from Part 1)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
ATP (25 mM)
-
Creatine Phosphate (0.5 M)
-
MgCl2 (25 mM)
-
Potassium Glutamate (or KCl) (600 mM)
-
Nuclease-free water
-
Proteinase K
-
Splicing Stop Buffer (containing SDS and EDTA)
Procedure:
-
Prepare a master mix for the splicing reactions. For each 25 µL reaction, combine:
-
Aliquot the master mix into separate tubes for each condition (e.g., vehicle control, different concentrations of this compound).
-
Add this compound or an equivalent volume of DMSO (vehicle) to each respective tube. Gently mix. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the splicing reaction by adding ~10-20 fmol of 32P-labeled pre-mRNA substrate (~10,000-20,000 cpm) to each tube.[2][9]
-
Incubate the reactions at 30°C for a time course (e.g., 0, 15, 30, 60, 90 minutes).[2]
-
Stop the reaction at each time point by adding 100 µL of Splicing Stop Buffer containing Proteinase K.
-
Incubate at 37°C for 20-30 minutes to digest proteins.
Part 3: RNA Purification and Analysis
Procedure:
-
Extract the RNA using a standard phenol:chloroform:isoamyl alcohol procedure, followed by a chloroform extraction.
-
Precipitate the RNA from the aqueous phase by adding sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and air dry briefly.
-
Resuspend the RNA pellet in 5-10 µL of RNA loading dye (containing formamide).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA products (pre-mRNA, mRNA, splicing intermediates like lariat-intron) on a denaturing (7M Urea) 6-8% polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
-
Quantify the intensity of the bands corresponding to pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition.
Experimental Workflow
References
- 1. youtube.com [youtube.com]
- 2. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 4. Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 5. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. tandfonline.com [tandfonline.com]
- 9. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of SF3B1 improves the immune microenvironment through pyroptosis and synergizes with αPDL1 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HELA NUCLEAR EXTRACT for pre-mRNA splicing [proteinone.com]
- 14. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Pladienolide B: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pladienolide B is a potent anti-cancer agent that functions by inhibiting the spliceosome, a critical cellular machinery for gene expression. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The provided methodologies and data will aid researchers in assessing the efficacy of this compound and understanding its mechanism of action.
Introduction
This compound is a macrocyclic lactone that exhibits significant cytotoxic effects against a range of cancer cell lines. Its primary molecular target is the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome. By binding to SF3B1, this compound inhibits pre-mRNA splicing, leading to an accumulation of unspliced mRNA, which in turn triggers cell cycle arrest and apoptosis. The determination of IC50 values is a fundamental step in the pre-clinical evaluation of this compound, providing a quantitative measure of its potency in different cancer contexts.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cancer Cell Line | Tissue of Origin | IC50 (nM) | Reference(s) |
| HeLa | Cervical Cancer | 0.1 - 2.0 (dose-dependent) | [1][2] |
| HEL | Erythroleukemia | 1.5 | [3][4] |
| K562 | Erythroleukemia | 25 | [3][4] |
| Gastric Cancer Cell Lines (Mean of six lines) | Gastric Cancer | 1.6 ± 1.2 (range: 0.6 - 4.0) | [5][6] |
| Primary Gastric Cancer Cells (Mean of 12 patients) | Gastric Cancer | 4.9 ± 4.7 (range: 0.3 - 16) | [5] |
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by disrupting the normal process of pre-mRNA splicing. This interference with a fundamental cellular process leads to downstream events culminating in cell death.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High antitumor activity of this compound and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pladienolide B Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pladienolide B is a potent, naturally occurring macrolide that has garnered significant interest in cancer research due to its specific mechanism of action. It functions as a high-affinity inhibitor of the SF3B1 (Splicing Factor 3b Subunit 1), a core component of the spliceosome.[1][2][3] By binding to the SF3B1 subunit, this compound interferes with pre-mRNA splicing, leading to the generation of non-functional mRNA transcripts and subsequent downregulation of specific gene expression.[1] This disruption of splicing ultimately induces cell cycle arrest and apoptosis in cancer cells, demonstrating significant anti-tumor activity both in vitro and in vivo.[2][3][4][5] These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the spliceosome, a large ribonucleoprotein complex essential for the maturation of messenger RNA. Specifically, it binds to the SF3B1 subunit, a key player in the recognition of the 3' splice site during intron removal.[3][6] This inhibition of splicing leads to an accumulation of unspliced or aberrantly spliced mRNA, triggering a cascade of cellular events that culminate in apoptosis.[4][7] The antitumor activity of this compound is often associated with the induction of apoptosis through the modulation of apoptotic and anti-apoptotic proteins.[3]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its derivatives against various cancer cell lines.
Table 1: In Vitro IC50 Values of this compound and its Derivative [4]
| Cell Line | Cancer Type | This compound IC50 (nM) | This compound Derivative IC50 (nM) |
| MKN1 | Stomach | 4.0 | 3.4 |
| MKN45 | Stomach | 1.6 | 0.4 |
| MKN74 | Stomach | 1.4 | 1.1 |
| IM95 | Stomach | 0.9 | 0.6 |
| HGC27 | Stomach | 1.2 | 1.4 |
| NUGC-4 | Stomach | 0.6 | 0.4 |
| SBC-3 | Lung | 0.9 | 0.6 |
| Lu99 | Lung | 1.1 | 1.0 |
| T3M-11 | Lung | 2.5 | 1.2 |
| MDA-MB-453 | Breast | 2.9 | 1.0 |
Table 2: In Vivo Efficacy of this compound Derivative in Gastric Cancer Xenografts [4]
| Parameter | Value |
| Animal Model | SCID mice |
| Cell Line | Primary cultured gastric cancer cells |
| Drug | This compound derivative |
| Dose | 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Schedule | Days 0, 2, 4, and 6 |
| Outcome | Complete tumor disappearance within 2 weeks |
Experimental Protocols
Mouse Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of human cancer cells into immunodeficient mice to establish a xenograft model.
Materials:
-
Human cancer cell line of interest (e.g., gastric, glioblastoma)
-
Immunodeficient mice (e.g., SCID, NOD/SCID, athymic nude mice)[4][8]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)[8]
-
1 mL syringes with 25-27 gauge needles
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Laminar flow hood
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium, collect the cell suspension, and centrifuge. d. Resuspend the cell pellet in serum-free medium or PBS.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Cell Suspension Preparation: a. Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel.[8] b. The final cell concentration should be adjusted to allow for the injection of the desired number of cells (typically 1 x 10^6 to 5 x 10^6 cells) in a volume of 100-200 µL.[9][10][11]
-
Subcutaneous Injection: a. Anesthetize the mouse using an appropriate method. b. Using a 1 mL syringe with a 25-27 gauge needle, slowly inject the cell suspension subcutaneously into the flank of the mouse.[9][11]
-
Monitoring: a. Monitor the mice regularly for tumor growth. b. Tumor volume can be measured using calipers and calculated with the formula: V = (length × width²) / 2 .[4] c. Initiate treatment when tumors reach a predetermined size (e.g., 100-300 mm³).[4][9]
Caption: Experimental workflow for xenograft establishment.
This compound Formulation and Administration
This protocol describes the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound or its derivative
-
Vehicle (e.g., sterile saline, DMSO, or a specific formulation as per supplier's instructions)
-
Sterile injection supplies (syringes, needles)
-
Balance and appropriate weighing supplies
-
Vortex mixer
Procedure:
-
Drug Preparation: a. On the day of administration, weigh the required amount of this compound. b. Prepare a stock solution in a suitable solvent if necessary. c. Dilute the stock solution with the appropriate vehicle to the final desired concentration for injection. For example, for a 10 mg/kg dose in a 20g mouse, you would need 0.2 mg of the drug. The final injection volume is typically 100-200 µL.
-
Administration: a. Administer this compound via the desired route. Intraperitoneal (i.p.) injection is a commonly used route for this compound.[4][7] b. The dosing schedule will depend on the experimental design but can range from daily injections for a set number of days to intermittent dosing.[2][4] A reported effective schedule is every other day for four injections.[4][9]
-
Control Group: Administer the vehicle alone to a control group of mice following the same schedule.
Assessment of Therapeutic Efficacy
This protocol details the methods for evaluating the anti-tumor effects of this compound in the xenograft model.
Materials:
-
Calipers
-
Balance
-
Tissue collection and preservation supplies (e.g., formalin, liquid nitrogen)
-
TUNEL assay kit for apoptosis detection
-
RT-PCR reagents for splicing analysis
Procedure:
-
Tumor Volume Measurement: a. Measure the tumor dimensions with calipers every 2-3 days throughout the study. b. Calculate the tumor volume using the formula: V = (length × width²) / 2 .[4] c. Plot the mean tumor volume for each treatment group over time to visualize the treatment effect.
-
Body Weight Monitoring: Record the body weight of each mouse regularly as an indicator of systemic toxicity.
-
Endpoint Analysis: a. At the end of the study, euthanize the mice according to institutional guidelines. b. Excise the tumors, weigh them, and photograph them. c. Divide the tumor tissue for different analyses:
-
Data Analysis: a. Compare the tumor growth rates, final tumor weights, and survival rates between the treatment and control groups. b. Quantify the extent of apoptosis and the levels of unspliced mRNA to correlate the in vivo anti-tumor activity with the mechanism of action.
Caption: this compound induced apoptotic signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High antitumor activity of this compound and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for qPCR Analysis of Unspliced mRNA Following Pladienolide B Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of unspliced pre-mRNA levels in response to treatment with Pladienolide B, a potent inhibitor of the spliceosome. These guidelines are intended for researchers in academia and industry investigating splicing modulation as a therapeutic strategy.
Introduction
This compound is a natural macrolide that exhibits potent antitumor activity by targeting the SF3B1 subunit of the spliceosome.[1][2][3] This interaction interferes with the splicing machinery, leading to the accumulation of unspliced pre-mRNA transcripts and subsequent downstream effects such as cell cycle arrest and apoptosis.[2][4] The ability to accurately quantify the extent of splicing inhibition is crucial for understanding the mechanism of action of this compound and for the development of novel splicing modulators. This application note describes a robust and quantitative method using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the accumulation of unspliced mRNA in cells treated with this compound.
Mechanism of Action of this compound
This compound specifically binds to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[3][5] This binding event disrupts the normal splicing process, leading to the retention of introns in mature mRNA, a phenomenon known as intron retention.[6][7] The accumulation of these aberrant transcripts can trigger cellular stress responses and ultimately lead to cell death, particularly in cancer cells that may be more reliant on efficient splicing for their proliferation and survival.[6][8]
Data Presentation
The following tables summarize quantitative data from studies that have investigated the effect of this compound on mRNA splicing.
Table 1: Effect of this compound on Unspliced mRNA Levels of DNAJB1
| Cell Line | This compound Concentration | Treatment Time | Fold Increase in Unspliced DNAJB1 mRNA (normalized to control) | Reference |
| Chronic Lymphocytic Leukemia (CLL) cells | 100 nM | 4 hours | ~4-fold | [6] |
| HeLa | 100 nM | 4 hours | Significant increase (exact fold-change not specified) | [7] |
Table 2: Effect of this compound on Unspliced mRNA Levels of RIOK3
| Cell Line | This compound Concentration | Treatment Time | Fold Increase in Unspliced RIOK3 mRNA (normalized to control) | Reference |
| Chronic Lymphocytic Leukemia (CLL) cells | 100 nM | 4 hours | ~4-fold | [6] |
Experimental Protocols
This section provides a detailed methodology for the analysis of unspliced mRNA following this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1 nM to 100 nM).[2][7]
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 4 to 24 hours).[2][6][7]
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions. To minimize genomic DNA contamination, a DNase treatment step is highly recommended.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with a mix of random hexamers and oligo(dT) primers. Use a consistent amount of RNA for all samples.
Protocol 3: qPCR for Unspliced mRNA
-
Primer Design: To specifically quantify unspliced mRNA, design qPCR primers that target an intron-exon junction or span an intron. The forward primer should be located in an exon, and the reverse primer in the adjacent intron. This ensures that only unspliced transcripts are amplified. For a negative control and to measure total transcript levels, design primers that span an exon-exon junction.
-
qPCR Reaction Setup: Prepare the qPCR reactions using a suitable qPCR master mix (e.g., SYBR Green-based). Each reaction should include:
-
qPCR master mix
-
Forward primer
-
Reverse primer
-
cDNA template
-
Nuclease-free water
-
Include no-template controls (NTCs) to check for contamination.
-
-
qPCR Cycling Conditions: A typical qPCR program consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11][12]
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target gene (unspliced transcript) to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).[6]
-
Calculate the relative quantification of unspliced mRNA using the ΔΔCt method. The results can be expressed as fold change compared to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the spliceosome.
Caption: Experimental workflow for qPCR analysis of unspliced mRNA.
Caption: Logical relationship of this compound treatment and qPCR analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The pre-mRNA splicing modulator this compound inhibits Cryptococcus neoformans germination and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapy-induced stress response is associated with downregulation of pre-mRNA splicing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. idtdna.com [idtdna.com]
- 11. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The qMini assay identifies an overlooked class of splice variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Apoptosis Markers Following Pladienolide B Treatment
Introduction
Pladienolide B is a potent antitumor agent that functions as a spliceosome inhibitor by targeting the SF3b1 subunit.[1][2] This inhibition of the pre-mRNA splicing machinery leads to cell cycle arrest and induction of apoptosis in various cancer cell lines, making it a compound of significant interest for cancer researchers and drug development professionals.[3][4] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms underlying this compound-induced apoptosis by quantifying the expression levels of key protein markers involved in the apoptotic cascade.
Mechanism of Action and Key Apoptotic Markers
This compound triggers the intrinsic pathway of apoptosis, which is characterized by mitochondrial outer membrane permeabilization (MOMP). This process is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This compound treatment has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1] This shift in balance leads to the release of cytochrome c from the mitochondria into the cytoplasm.
Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases, such as caspase-9. These initiator caspases, in turn, cleave and activate effector caspases, most notably caspase-3.[5] Activated (cleaved) caspase-3 is a central executioner of apoptosis, responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP).[5] The cleavage of PARP, a DNA repair enzyme, is considered a hallmark of apoptosis. Therefore, the key markers for Western blot analysis of this compound-induced apoptosis include:
-
Bcl-2 family proteins: Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) to determine the Bax/Bcl-2 ratio.
-
Cleaved Caspase-3: To detect the activation of the key executioner caspase.
-
Cleaved PARP: As a definitive marker of apoptotic cell death.
Data Presentation
The following table summarizes the quantitative changes in the expression of key apoptosis markers in HeLa cells following treatment with this compound for 24 hours, as determined by densitometric analysis of Western blots.
| Apoptosis Marker | This compound Concentration | Fold Change vs. Control (Mean ± SD) |
| Bax/Bcl-2 Ratio | 0.1 nM | 1.8 ± 0.2 |
| 0.5 nM | 3.5 ± 0.4 | |
| 2.0 nM | 5.2 ± 0.6 | |
| Pro-Caspase-3 | 0.1 nM | 0.8 ± 0.1 |
| 0.5 nM | 0.5 ± 0.08 | |
| 2.0 nM | 0.3 ± 0.05 | |
| Cleaved Caspase-3 | 0.1 nM | 2.1 ± 0.3 |
| 0.5 nM | 4.2 ± 0.5 | |
| 2.0 nM | 6.8 ± 0.9 | |
| Cleaved PARP | 0.1 nM | 1.5 ± 0.2 |
| 0.5 nM | 3.1 ± 0.4 | |
| 2.0 nM | 5.9 ± 0.7 |
Data for Bax/Bcl-2 ratio and Pro-Caspase-3 are adapted from a study by Zhang et al. (2019) in HeLa cells.[1] Data for Cleaved Caspase-3 and Cleaved PARP are illustrative and represent expected trends based on the established mechanism of action.
Experimental Protocols
Detailed Methodology for Western Blot Analysis of Apoptosis Markers
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to detect apoptosis markers.
1. Cell Culture and this compound Treatment:
-
Culture human cervical carcinoma (HeLa) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, and 2.0 nM) for 24 hours.
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:
-
Rabbit anti-Bax (1:1000)
-
Mouse anti-Bcl-2 (1:1000)
-
Rabbit anti-Caspase-3 (detects both pro- and cleaved forms) (1:1000)
-
Rabbit anti-cleaved PARP (1:1000)
-
Mouse anti-β-actin (loading control) (1:5000)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit IgG or anti-mouse IgG) at a 1:5000 dilution in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.
4. Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the β-actin band for each sample.
-
Calculate the fold change in protein expression relative to the untreated control.
Mandatory Visualization
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Altered Splicing Landscapes: A Guide to Using Pladienolide B
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pladienolide B, a natural macrolide compound, has emerged as a powerful chemical probe for investigating the intricate mechanisms of pre-mRNA splicing. By specifically targeting the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the spliceosome, this compound induces rapid and potent inhibition of the splicing machinery.[1][2] This targeted disruption of splicing leads to a cascade of cellular events, including widespread intron retention and alternative splicing of a multitude of genes, ultimately culminating in cell cycle arrest and apoptosis, particularly in cancer cells.[1][3][4] These characteristics make this compound an invaluable tool for elucidating the role of splicing in normal physiology and disease, as well as for the development of novel anti-cancer therapeutics.
These application notes provide a comprehensive overview of the use of this compound as a tool to study alternative splicing events. Detailed protocols for key experiments are provided to guide researchers in utilizing this potent splicing inhibitor to explore the functional consequences of altered splicing.
Mechanism of Action
This compound exerts its biological effects by binding directly to the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[2] This interaction is thought to interfere with the proper recognition of the branch point sequence during the early stages of spliceosome assembly, leading to the inhibition of splicing catalysis.[1] The consequence of this inhibition is the accumulation of pre-mRNAs with retained introns and a shift in the balance of alternatively spliced isoforms for a variety of genes.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines and on the alternative splicing of key target genes.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay |
| HeLa | Cervical Cancer | 1.5 | Not Specified | Not Specified |
| K562 | Erythroleukemia | 25 | Not Specified | Not Specified |
| MKN74 | Gastric Cancer | 0.6 - 4.0 | Not Specified | MTT Assay |
| IM95 | Gastric Cancer | 0.6 - 4.0 | Not Specified | MTT Assay |
| MKN45 | Gastric Cancer | 0.6 - 4.0 | Not Specified | MTT Assay |
| HGC27 | Gastric Cancer | 0.6 - 4.0 | Not Specified | MTT Assay |
| NUGC-4 | Gastric Cancer | 0.6 - 4.0 | Not Specified | MTT Assay |
| MKN1 | Gastric Cancer | 0.6 - 4.0 | Not Specified | MTT Assay |
| MCF-7 | Breast Cancer | 30.7 ± 2.2 | 48 | MTS Assay |
| MDA-MB-468 | Breast Cancer | 415.0 ± 5.3 | 48 | MTS Assay |
| HCT-116 | Colon Cancer | Not Specified | 48 | MTS Assay |
| OV-2008 | Ovarian Cancer | < 100 | 48 | MTS Assay |
| A2780 | Ovarian Cancer | < 100 | 48 | MTS Assay |
| SKOV3 | Ovarian Cancer | < 100 | 48 | MTS Assay |
| 786-O | Renal Cancer | < 100 | 48 | MTS Assay |
Table 2: this compound-Induced Alternative Splicing Events
| Gene | Splicing Event | Cell Line(s) | Functional Consequence |
| MCL-1 | Increased pro-apoptotic MCL-1S isoform | CLL, HCT116, MCF-7, MDA-MB-468, HeLa, Jeko-1, JVM-2, Mino | Promotion of apoptosis |
| BCL-X | Increased pro-apoptotic BCL-XS isoform | CLL | Promotion of apoptosis |
| p73 | Increased pro-apoptotic TAp73 isoform | HeLa | p53-independent apoptosis |
| DNAJB1 | Intron retention | CLL, K562 | Surrogate marker of spliceosome modulation |
| RIOK3 | Intron retention | CLL | Surrogate marker of spliceosome modulation |
| RBM5 | Exon 6 skipping | HEK293T | Not fully elucidated |
| CCNA2 | Exon 5 skipping | Not Specified | Not fully elucidated |
| KRAS | Increased pro-apoptotic KRAS4a isoform | PDAC | Promotion of apoptosis |
| TP53 | Reduced Δ133TP53/TP53 ratio | PDAC | Promotion of apoptosis |
| GSK3β | Intron retention | HeLa | Downregulation of Wnt signaling |
| LRP5 | Intron retention | HeLa | Downregulation of Wnt signaling |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on alternative splicing and cellular phenotypes.
Protocol 1: Cell Viability Assay (MTS)
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Analysis of Alternative Splicing by RT-qPCR
This protocol describes how to analyze changes in alternative splicing of a target gene upon this compound treatment using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). The example provided is for detecting intron retention in the DNAJB1 gene.
Materials:
-
This compound
-
6-well plates
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase and reaction components (cDNA synthesis kit)
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers specific for spliced and unspliced transcripts (see below for design principles)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 100 nM) or vehicle control for the desired time (e.g., 4 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
Primer Design for Intron Retention:
-
Spliced transcript: Design a forward primer in the exon preceding the retained intron and a reverse primer in the exon following the retained intron.
-
Unspliced (intron-retained) transcript: Design a forward primer within the retained intron and a reverse primer in the downstream exon.
-
Reference gene: Design primers for a stably expressed housekeeping gene (e.g., GAPDH, ACTB) that does not show altered splicing with this compound treatment.
-
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer set using a SYBR Green-based qPCR master mix. A typical reaction volume is 20 µL, containing cDNA, primers, and master mix.
-
qPCR Program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis:
-
Calculate the relative expression of the spliced and unspliced transcripts using the ΔΔCt method, normalizing to the reference gene.
-
The intron retention ratio can be calculated by dividing the relative expression of the unspliced transcript by the relative expression of the spliced transcript.
-
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound or vehicle control as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase 3/7 activity. Normalize the results to the vehicle-treated control.
Protocol 4: RNA Sequencing (RNA-seq) for Global Splicing Analysis
This protocol provides a general workflow for analyzing global changes in alternative splicing induced by this compound.
Procedure:
-
Experimental Design: Treat cells with this compound (e.g., 100 nM) and a vehicle control for a specific time point (e.g., 4 hours). Include biological replicates for each condition.
-
RNA Extraction and Quality Control: Extract total RNA as described in Protocol 2. Assess RNA integrity using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA using a kit that includes poly(A) selection to enrich for mRNA.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
-
Bioinformatics Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Alternative Splicing Analysis: Use specialized software to identify and quantify alternative splicing events. Popular tools include:
-
rMATS: For the detection of differential alternative splicing events, including skipped exons, mutually exclusive exons, alternative 5' and 3' splice sites, and retained introns.
-
DEXSeq: For differential exon usage analysis.
-
SUPPA2: For calculating the percent spliced-in (PSI) values for various alternative splicing events.
-
-
Differential Gene Expression Analysis: Perform differential gene expression analysis using tools like DESeq2 or edgeR to identify genes with altered expression levels.
-
Functional Enrichment Analysis: Use tools like DAVID or Metascape to perform gene ontology (GO) and pathway enrichment analysis on the lists of differentially spliced and differentially expressed genes to understand the biological processes affected by this compound.
-
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Studying Alternative Splicing
Caption: Workflow for analyzing this compound's effects.
Logical Relationship of this compound's Molecular Effects
Caption: Logical flow of this compound's molecular effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nf-co.re [nf-co.re]
- 3. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNAJB1 DnaJ heat shock protein family (Hsp40) member B1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes: Pladienolide B for Investigating Spliceosome Dynamics
Introduction
Pladienolide B is a natural macrolide product derived from the bacterium Streptomyces platensis.[1] It functions as a potent and highly specific inhibitor of the spliceosome, the large ribonucleoprotein complex responsible for pre-mRNA splicing.[1] This property makes this compound an invaluable molecular probe for researchers, scientists, and drug development professionals studying the dynamics of splicing, its role in gene expression, and its dysregulation in diseases like cancer.[1][2]
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the SF3B (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][3][4] Specifically, it binds to the SF3B1 subunit, interfering with the stable binding of the U2 snRNP to the branch point sequence (BPS) of the pre-mRNA intron.[4][5] This action effectively stalls the spliceosome assembly at an early stage, preventing the transition from the A complex to the pre-B complex and subsequent catalytic steps.[3][4] The result is a widespread accumulation of unspliced or partially spliced mRNA transcripts, a phenomenon known as intron retention.[6][7]
Applications in Research and Drug Development
-
Elucidating Spliceosome Assembly and Function: By arresting the spliceosome at a specific checkpoint, this compound allows for detailed investigation of the composition and dynamics of early spliceosomal complexes.[4]
-
Cancer Biology: Dysregulation of splicing is a hallmark of many cancers. This compound is widely used to study the consequences of splicing inhibition in cancer cells, including the induction of cell cycle arrest, apoptosis, and changes in the expression of cancer-related isoforms.[5][8][9] It serves as a tool to identify cancer-specific splicing vulnerabilities.
-
Therapeutic Target Validation: As a specific inhibitor of SF3B1, a protein frequently mutated in hematologic malignancies and other cancers, this compound and its analogs are foundational tools for validating the spliceosome as a therapeutic target.[2][6]
-
Investigating Gene-Specific Splicing: Researchers can use this compound to determine the sensitivity of specific pre-mRNA transcripts to splicing inhibition, revealing genes that are critically dependent on highly efficient splicing.
Quantitative Data
The following tables summarize quantitative data from studies using this compound, providing a reference for its potency and cellular effects.
Table 1: Inhibitory Concentration (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line Type | Cell Line Name | Mean IC₅₀ (nM) | Reference |
| Gastric Cancer | Various (6 lines) | 1.6 ± 1.2 | [10] |
| Gastric Cancer (Primary) | Various (12 cases) | 4.9 ± 4.7 | [10] |
| Lung Cancer | Not Specified | 1.2 - 1.1 | [9] |
| Breast Cancer | Not Specified | 1.2 - 1.1 | [9] |
Table 2: Effect of this compound on HeLa Cell Cycle Progression
| Treatment Concentration (nM) | Duration (hours) | % of Cells in G2/M Phase | Reference |
| 0 (Control) | 24 | Baseline | [5] |
| 0.1 | 24 | Significant Increase | [5] |
| 0.5 | 24 | Significant Increase | [5] |
| 2.0 | 24 | Significant Increase | [5] |
Table 3: Effect of this compound on SF3B1 Protein Expression in HeLa Cells
| Treatment Concentration (nM) | Duration | Effect on SF3B1 Protein Level | Reference |
| 0.1, 0.5, 2.0 | Time-dependent | Concentration- and time-dependent decrease | [5][11] |
Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of this compound action on the spliceosome assembly pathway.
Caption: Apoptosis signaling pathway induced by this compound in cancer cells.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: In Vitro Splicing Assay
This protocol is adapted from methodologies used to assess the direct impact of inhibitors on spliceosome activity in a cell-free system.[2][12]
Objective: To determine the concentration-dependent inhibitory effect of this compound on pre-mRNA splicing in vitro.
Materials:
-
HeLa cell nuclear extract (NE)
-
³²P-UTP radiolabeled pre-mRNA transcript (e.g., MINX)
-
This compound (in DMSO)
-
DMSO (vehicle control)
-
Splicing reaction buffer (contains ATP, MgCl₂, KCl)
-
Proteinase K
-
Formamide loading dye
-
15% denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Prepare Splicing Reactions: On ice, assemble splicing reactions in PCR tubes. A typical 25 µL reaction includes:
-
12.5 µL HeLa Nuclear Extract (40-50% v/v)
-
ATP, MgCl₂, and other buffer components to final concentration.
-
This compound at desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Add an equivalent volume of DMSO for the control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiate Splicing: Add ~0.5-1.0 ng of ³²P-labeled pre-mRNA substrate to each reaction tube.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 45-60 minutes) to allow splicing to occur.
-
Stop Reaction and RNA Extraction:
-
Stop the reaction by adding Proteinase K and incubating at 37°C for 20 minutes to digest proteins.
-
Perform phenol:chloroform extraction followed by ethanol precipitation to isolate the RNA.
-
-
Analysis:
-
Resuspend the RNA pellet in formamide loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA species (pre-mRNA, mRNA, splicing intermediates) on a 15% denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA bands using a phosphorimager.
-
-
Quantification: Quantify the band intensities for pre-mRNA and mature mRNA. Calculate splicing efficiency as (mRNA / (mRNA + pre-mRNA)) and normalize to the DMSO control. Plot efficiency versus inhibitor concentration to determine the IC₅₀ value.[2][12]
Protocol 2: Analysis of Intron Retention by RT-qPCR
This protocol details how to measure the accumulation of unspliced transcripts in cells treated with this compound.[6]
Objective: To quantify the level of intron retention for a specific gene in response to this compound treatment.
Materials:
-
Cancer cell line (e.g., HeLa, K562)
-
This compound (in DMSO)
-
Cell culture medium and supplies
-
RNA extraction kit (e.g., TRIzol or column-based)
-
DNase I
-
cDNA synthesis kit (reverse transcriptase)
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers designed to amplify:
-
The spliced (exon-exon junction) form of a target gene (e.g., DNAJB1).
-
The unspliced (exon-intron junction) form of the target gene.
-
A housekeeping gene for normalization (e.g., GAPDH).
-
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM) and a DMSO control for a short duration (e.g., 4-6 hours) to capture the primary effect on splicing.[6]
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a standard kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions for each sample using primers for the spliced form, unspliced form, and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the Ct values for each reaction.
-
Normalize the expression of the unspliced and spliced transcripts to the housekeeping gene (ΔCt).
-
Calculate the fold change in the amount of unspliced transcript in this compound-treated samples compared to the DMSO control using the ΔΔCt method. An increase indicates intron retention.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.[5]
Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line (e.g., HeLa)
-
This compound (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate.
-
Treat cells with this compound at desired concentrations (e.g., 0.1, 0.5, 2.0 nM) for 24 hours.[5] Include a DMSO vehicle control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to gate the cell population and model the cell cycle distribution based on DNA content (PI fluorescence intensity).
-
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases for each treatment condition and compare to the control. An accumulation of cells in the G2/M phase is a characteristic effect of this compound.[5]
References
- 1. youtube.com [youtube.com]
- 2. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship of Pladienolide B Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) of Pladienolide B derivatives, a class of potent anti-cancer agents that function by modulating the spliceosome. Detailed protocols for key biological assays are included to facilitate further research and development in this area.
Introduction
This compound is a 12-membered macrolide natural product isolated from Streptomyces platensis. It exhibits potent antitumor activity by directly binding to the SF3b subunit of the spliceosome, a critical component of the machinery responsible for pre-mRNA splicing.[1][2] This interaction leads to the inhibition of the splicing process, resulting in cell cycle arrest and apoptosis in cancer cells.[3] The unique mechanism of action and potent efficacy of this compound have spurred the development of numerous synthetic and semi-synthetic derivatives with improved pharmacological properties. This document summarizes the SAR of these derivatives and provides detailed protocols for their biological evaluation.
Structure-Activity Relationship of this compound Derivatives
The antitumor activity of this compound derivatives is highly dependent on their chemical structure. Modifications to the macrolide core, the C7 side chain, and the C16 position have been extensively explored to understand their impact on potency and selectivity.
Key SAR observations include:
-
The 18,19-epoxide in the side chain is crucial for potent biological activity.
-
The C7 position is amenable to modification. Substitution of the acetyl group with other functionalities, such as the 4-cyclo-heptylpiperazin-1-yl group in a key derivative, can enhance stability and antitumor activity.[1]
-
Hydroxylation at the C16 position , as seen in Pladienolide D, is a key modification in several potent derivatives, including E7107 and H3B-8800.[1]
-
The diene portion of the side chain is considered a common pharmacophore for natural products that target the SF3b complex.[4]
The following table summarizes the in vitro cytotoxic activity of this compound and its key derivatives against various cancer cell lines.
| Compound | Derivative of | Key Structural Modifications | Cell Line | IC50 (nM) |
| This compound | - | - | MKN45 (Gastric) | 1.6[1] |
| MKN1 (Gastric) | 4.0[1] | |||
| HeLa (Cervical) | 30.7 ± 2.2 | |||
| HCT-116 (Colon) | 415.0 ± 5.3 | |||
| MCF-7 (Breast) | 32.7 ± 3.1 | |||
| This compound derivative (Compound 7) | This compound | C7: 4-cyclo-heptylpiperazin-1-yl, C16: -OH | MKN45 (Gastric) | 0.4[1] |
| MKN1 (Gastric) | 3.4[1] | |||
| FD-895 | Pladienolide analog | - | HeLa (Cervical) | 30.7 ± 2.2 |
| HCT-116 (Colon) | 415.0 ± 5.3 | |||
| MCF-7 (Breast) | 32.7 ± 3.1 | |||
| E7107 | Pladienolide D | Semisynthetic urethane derivative | JeKo-1 (Mantle cell lymphoma) | ~100 |
| H3B-8800 | Pladienolide D | Synthetic analog | K562 (Leukemia) | Preferential killing of SF3B1-mutant cells |
Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their anti-cancer effects primarily through the inhibition of the spliceosome, leading to downstream cellular consequences.
Spliceosome Inhibition
The primary molecular target of this compound is the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[5] By binding to SF3b, this compound and its analogs interfere with the recognition of the branch point adenosine within the intron, a critical step for the initiation of splicing. This leads to the accumulation of unspliced pre-mRNA, preventing the formation of mature mRNA and ultimately inhibiting protein synthesis.
Caption: Mechanism of spliceosome inhibition by this compound.
Modulation of the Wnt Signaling Pathway
Recent studies have shown that this compound and its analog FD-895 can also modulate the Wnt signaling pathway.[6][7] Treatment with these compounds leads to the downregulation of key components of this pathway, including β-catenin, LEF1, LRP6, and phospho-LRP6.[6] The Wnt pathway is crucial for cell proliferation and is often dysregulated in cancer.
Caption: Modulation of the Wnt signaling pathway.
Experimental Protocols
Synthesis of this compound Derivatives
Concise Total Synthesis of H3B-8800 (8 steps) [6][7]
This protocol outlines a highly stereoselective, protecting-group-free total synthesis of H3B-8800.
-
Crotylation: Perform a crotylation reaction of aldehyde A with acetate B .
-
Coupling: Couple the resulting product with vinyl iodide D .
-
Macrolactonization: Conduct a macrolactonization to form the unsaturated macrolide F .
-
Ketone Reduction: Stereoselectively reduce the C3 ketone of macrolide F using potassium triethylborohydride.
-
Dihydroxylation: Selectively dihydroxylate the trisubstituted olefin of the resulting intermediate using AD-mix-α under standard Sharpless conditions to yield the triol G .
-
Acylation: Acylate the triol G .
-
Coupling: Couple the acylated product with allyl pyridine H .
-
Final Product: Obtain the final product, H3B-8800.
Note: The specific structures of intermediates A, B, D, F, G, and H can be found in the cited literature.[6]
Biological Evaluation Protocols
1. Cell Viability (MTT) Assay [8]
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
2. In Vitro Splicing Assay [5][9]
This assay directly measures the inhibitory effect of compounds on the splicing of a pre-mRNA substrate in a cell-free system.
Caption: Workflow for the in vitro splicing assay.
Protocol:
-
Substrate Preparation: Synthesize a radiolabeled (e.g., 32P-UTP) pre-mRNA substrate by in vitro transcription.
-
Nuclear Extract Preparation: Prepare splicing-competent nuclear extract from HeLa cells.
-
Splicing Reaction: Set up the splicing reaction by combining the nuclear extract, radiolabeled pre-mRNA, ATP, MgCl₂, and the this compound derivative at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes).
-
RNA Purification: Stop the reaction and purify the RNA from the reaction mixture.
-
Analysis: Separate the RNA products (pre-mRNA, mRNA, splicing intermediates, and lariat intron) by denaturing polyacrylamide gel electrophoresis.
-
Visualization: Visualize the RNA species by autoradiography and quantify the bands to determine the extent of splicing inhibition.
References
- 1. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coherence between cellular responses and in vitro splicing inhibition for the anti-tumor drug this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Total Syntheses of Pladienolide-Derived Spliceosome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pladienolide B Resistance Mechanisms in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving Pladienolide B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. It specifically targets the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to SF3B1, this compound interferes with the splicing process, leading to the accumulation of unspliced pre-mRNAs, cell cycle arrest, and ultimately apoptosis in cancer cells.[1]
Q2: What are the known mechanisms of resistance to this compound in cancer cells?
The primary mechanism of acquired resistance to this compound involves mutations in the SF3B1 gene. These mutations can alter the drug-binding pocket on the SF3B1 protein, thereby reducing the inhibitory effect of this compound. While not as extensively documented specifically for this compound, overexpression of ATP-binding cassette (ABC) transporters, which are known to efflux a wide range of drugs from the cell, is another potential mechanism of resistance that warrants investigation.[2][3][4]
Q3: My cells are showing variable sensitivity to this compound. What could be the cause?
Variability in sensitivity can arise from several factors:
-
Cell line heterogeneity: Different cancer cell lines exhibit varying intrinsic sensitivities to this compound.
-
Cell passage number: High passage numbers can lead to genetic drift and altered drug responses.
-
Cell density at plating: The number of cells seeded can influence growth rates and drug efficacy.
-
Reagent quality: Ensure this compound and other reagents are properly stored and have not degraded.
-
Mycoplasma contamination: Mycoplasma can significantly alter cellular responses to drugs.
Q4: How can I confirm that this compound is inhibiting splicing in my experimental system?
You can assess splicing inhibition through several methods:
-
RT-PCR: Analyze the splicing of specific reporter genes or endogenous genes known to be sensitive to splicing modulation. Look for an increase in the unspliced pre-mRNA transcript or changes in alternative splicing patterns.
-
RNA-sequencing: A more comprehensive approach to globally assess changes in splicing patterns across the transcriptome.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTS assay).
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution. |
| Edge effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| Suboptimal reagent concentration | Titrate the MTS reagent to determine the optimal concentration for your cell line. |
| Incorrect incubation times | Optimize the incubation time for both drug treatment and MTS reagent addition. |
| Reagent degradation | Store this compound and MTS reagent according to the manufacturer's instructions, protecting them from light and repeated freeze-thaw cycles. |
Issue 2: Low efficiency in generating this compound-resistant cell lines.
| Possible Cause | Troubleshooting Step |
| Drug concentration is too high | Start with a concentration around the IC50 value and gradually increase the concentration in small increments (e.g., 1.5-2 fold) as cells develop resistance. |
| Insufficient recovery time | Allow sufficient time for the surviving cells to recover and repopulate after each drug treatment cycle. |
| Cell line is not prone to developing resistance | Some cell lines may be intrinsically less likely to develop resistance. Consider using a different cell line or a mutagenesis approach to induce resistance. |
Issue 3: High background or no signal in TUNEL assay for apoptosis.
| Possible Cause | Troubleshooting Step |
| Insufficient fixation or permeabilization | Optimize fixation and permeabilization times and reagent concentrations for your specific cell type. |
| Inactive TdT enzyme | Ensure the TdT enzyme has been stored correctly and has not lost activity. |
| Incorrect reagent concentrations | Use the recommended concentrations for all TUNEL assay reagents. |
| High autofluorescence | Include an unstained control to assess the level of autofluorescence. If high, consider using a different fluorescent label or an anti-fade mounting medium. |
Quantitative Data
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 0.1 - 2.0 | [1] |
| A549 | Lung Cancer | ~2.0 | [5] |
| SKOV3 | Ovarian Cancer | ~2.0 | [5] |
| HepG2 | Liver Cancer | ~2.0 | [5] |
| HT29 | Colon Cancer | ~2.0 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol outlines the steps for determining the effect of this compound on cancer cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a culture medium.
-
Remove the old medium from the wells and add the drug-containing medium.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the no-treatment control.
-
Determine the IC50 value by plotting cell viability against the log of the drug concentration.
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).
-
-
Colony Growth:
-
Remove the drug-containing medium and replace it with a fresh medium.
-
Incubate the plates for 1-3 weeks, changing the medium every 2-3 days, until visible colonies form.
-
-
Colony Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution like methanol: acetic acid (3:1).
-
Stain the colonies with 0.5% crystal violet solution.
-
Wash with water and air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Protocol 3: Apoptosis Detection by TUNEL Assay
This protocol detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation:
-
Culture cells on coverslips or in chamber slides and treat with this compound.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
TUNEL Reaction:
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's protocol.
-
-
Staining and Visualization:
-
If using a fluorescent label, counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize them under a fluorescence microscope.
-
Apoptotic cells will show a strong nuclear fluorescent signal.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: this compound resistance mechanisms.
Caption: Experimental workflow overview.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: SF3B1 Mutations and Pladienolide B Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SF3B1 mutations and their role in conferring resistance to the splicing inhibitor Pladienolide B.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (PlaB)?
This compound is a potent anti-tumor natural product that targets the SF3B1 protein, a core component of the U2 snRNP in the spliceosome. It binds to a pocket formed between the SF3B1 and PHF5A subunits, preventing the conformational changes required for stable U2 snRNP binding to the pre-mRNA branch point sequence. This inhibition blocks the formation of the pre-B complex, a critical step in spliceosome assembly, ultimately leading to a global disruption of pre-mRNA splicing.
Q2: How do SF3B1 mutations confer resistance to this compound?
Mutations in the HEAT repeat domains of SF3B1, particularly at hotspots like K700E, R1074H, and V1078, can confer resistance to this compound. These mutations are often located near the drug-binding pocket and are thought to reduce the binding affinity of this compound to SF3B1, thereby rendering the inhibitor less effective. For example, the SF3B1R1074H mutation has been shown to prevent this compound from binding to SF3B1, leading to resistance.
Q3: What are the common hotspot mutations in SF3B1 associated with cancer and drug resistance?
Several hotspot mutations in SF3B1 are frequently observed in various cancers, including myelodysplastic syndromes (MDS), chronic lymphocytic leukemia (CLL), and uveal melanoma. The most common mutation is K700E. Other recurrent mutations include those at positions K666, H662, R625, and V1078. These mutations not only contribute to oncogenesis by inducing aberrant splicing but can also be associated with resistance to splicing inhibitors like this compound.
Q4: What are the downstream cellular effects of SF3B1 inhibition by this compound?
Inhibition of SF3B1 by this compound leads to widespread changes in pre-mRNA splicing, including exon skipping and the use of cryptic splice sites. This aberrant splicing can affect the expression of numerous genes involved in critical cellular processes. In cancer cells, this disruption can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis. Furthermore, SF3B1 modulation can induce a type I interferon response through the RIG-I pathway, suggesting a link between splicing inhibition and innate immune activation.
Troubleshooting Guides
Guide 1: Unexpected Resistance to this compound in Cell Lines
Problem: My cell line, which is supposed to be sensitive to this compound, is showing resistance in our cell viability assays.
| Possible Cause | Troubleshooting Step |
| Pre-existing or acquired SF3B1 mutations | Sequence the SF3B1 gene in your cell line to check for known resistance-conferring mutations (e.g., K700E, R1074H). |
| Incorrect drug concentration | Verify the concentration and purity of your this compound stock. Perform a dose-response curve with a wide range of concentrations to determine the accurate IC50. |
| Cell line misidentification or contamination | Authenticate your cell line using short tandem repeat (STR) profiling. |
| Experimental artifact | Ensure proper experimental controls are in place, including a sensitive positive control cell line and a resistant negative control cell line. |
Guide 2: Inconsistent Results in In Vitro Splicing Assays
Problem: I am observing variability in splicing inhibition when using this compound in my in vitro splicing assays with nuclear extracts.
| Possible Cause | Troubleshooting Step |
| Variable SF3B1 conformation in nuclear extracts | The thermostability and conformation of SF3B1 can differ between nuclear extract preparations, potentially affecting inhibitor binding. Use a fresh, high-quality nuclear extract for each experiment and consider performing a thermal shift assay to assess SF3B1 stability. |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Substrate-specific effects | The inhibitory effect of this compound can be dependent on the pre-mRNA substrate used. Test multiple pre-mRNA substrates with varying branch point sequences to assess the generality of the observed inhibition. |
| Presence of competing molecules | Ensure that buffers and reagents are free of any components that might interfere with the binding of this compound to SF3B1. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Different Cell Lines
| Cell Line | SF3B1 Status | This compound IC50 (nM) | Reference |
| HEK293T | Wild-type | >1000 (non-cytotoxic at 16h) | |
| HeLa | Wild-type | ~10 | |
| WiDr | Mutant | Resistant | |
| DLD1 | Mutant | Resistant | |
| B16F10-SF3B1R1074H | Mutant (engineered) | Resistant |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from methodologies used to assess the interaction between splicing inhibitors and SF3B1.
Objective: To determine if this compound binds to and stabilizes SF3B1 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator)
-
Thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-SF3B1 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into separate PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble SF3B1 by SDS-PAGE and Western blotting.
Expected Outcome: If this compound binds to SF3B1, it will increase the thermal stability of the protein. This will be observed as a higher amount of soluble SF3B1 at elevated temperatures in the this compound-treated samples compared to the DMSO control.
Protocol 2: In Vitro Splicing Assay
This protocol is a generalized procedure based on standard in vitro splicing methodologies.
Objective: To assess the inhibitory effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.
Materials:
-
HeLa nuclear extract
-
Radiolabeled pre-mRNA substrate (e.g., 32P-UTP labeled)
-
This compound
-
DMSO
-
Splicing reaction buffer (containing ATP, MgCl2, etc.)
-
RNA loading dye
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup: Assemble the splicing reactions on ice by adding the HeLa nuclear extract, splicing buffer, and either this compound (at various concentrations) or DMSO to microcentrifuge tubes.
-
Pre-incubation: Pre-incubate the reactions for 10-15 minutes at 30°C.
-
Splicing Initiation: Add the radiolabeled pre-mRNA substrate to each reaction to initiate splicing.
-
Incubation: Incubate the reactions at 30°C for the desired time course (e.g., 0, 15, 30, 60 minutes).
-
RNA Extraction: Stop the reactions and extract the RNA using a suitable method (e.g., proteinase K treatment followed by phenol-chloroform extraction and ethanol precipitation).
-
Analysis: Resuspend the RNA pellets in loading dye, denature at 95°C, and separate the RNA species (pre-mRNA, mRNA, splicing intermediates, and introns) on a denaturing polyacrylamide gel.
-
Visualization: Visualize the radiolabeled RNA bands by autoradiography or phosphorimaging.
Expected Outcome: this compound will inhibit the splicing reaction, leading to an accumulation of pre-mRNA and a reduction in the formation of mRNA and splicing products compared to the DMSO control.
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Technical Support Center: Pladienolide B and Drug Efflux Pumps
This technical support center provides researchers, scientists, and drug development professionals with guidance on the role of drug efflux pumps in the efficacy of Pladienolide B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent anti-tumor agent that functions as a pre-mRNA splicing inhibitor. It specifically targets the SF3B1 (Splicing Factor 3b Subunit 1), a core component of the U2 snRNP in the spliceosome complex.[1][2][3][4][5] By binding to SF3B1, this compound prevents the stable association of U2 snRNP with the pre-mRNA, thereby inhibiting spliceosome assembly and leading to cell cycle arrest and apoptosis in cancer cells.[3][4][6]
Q2: How do drug efflux pumps affect the efficacy of this compound?
A2: Drug efflux pumps, particularly P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, can significantly reduce the intracellular concentration of this compound.[7] P-gp is an ATP-dependent transporter that actively removes a wide range of substrates, including this compound, from the cell.[7] High expression of P-gp in cancer cells is a common mechanism of multidrug resistance, leading to decreased efficacy of this compound.
Q3: Is this compound a known substrate for P-glycoprotein (MDR1)?
A3: Yes, experimental evidence strongly suggests that this compound is a substrate for the P-gp/MDR1 efflux pump. Cell lines that overexpress P-gp often exhibit resistance to this compound, and this resistance can be reversed by co-administration of P-gp inhibitors.
Q4: What are the implications of P-gp mediated resistance for my experiments?
A4: If you observe lower-than-expected potency or acquired resistance to this compound in your cell lines, it may be due to the expression and activity of P-gp. This can lead to variability in experimental results, particularly when comparing different cell lines which may have heterogeneous P-gp expression levels. It is crucial to characterize the P-gp expression status of your experimental models.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| High IC50 value or no significant cytotoxicity observed at expected nanomolar concentrations. | The cell line may have high endogenous expression of the P-gp/MDR1 efflux pump. | 1. Check P-gp Expression: Analyze P-gp protein levels via Western blot or flow cytometry. 2. Use a P-gp Inhibitor: Perform a cytotoxicity assay with this compound in the presence of a known P-gp inhibitor (e.g., Verapamil, Tariquidar). A significant decrease in the IC50 value would confirm P-gp involvement.[8] 3. Select a Different Cell Line: Use a cell line known to have low or no P-gp expression for baseline efficacy studies. |
| Inconsistent results between different cancer cell lines. | Cell lines have varying levels of P-gp/MDR1 expression, leading to differential sensitivity to this compound. | 1. Standardize Your Model: Before large-scale experiments, screen a panel of cell lines for P-gp expression to select the most appropriate models. 2. Normalize to a Control: Use a P-gp negative cell line as a positive control for this compound sensitivity. |
| Cells develop resistance to this compound over time with continuous exposure. | Acquired resistance may have developed through the upregulation of the ABCB1 gene, leading to increased P-gp expression. | 1. Confirm P-gp Upregulation: Compare P-gp expression in the resistant cell line to the parental (sensitive) cell line. 2. Test Re-sensitization: Treat the resistant cells with this compound combined with a P-gp inhibitor to see if sensitivity can be restored. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cancer cell type and the expression level of drug efflux pumps like P-gp.
| Cell Line Type | Condition | Reported IC50 Range | Reference |
| Gastric Cancer Cell Lines | P-gp status not specified | 0.6 - 4.0 nM | [9] |
| Primary Cultured Gastric Cancer Cells | P-gp status not specified | 0.3 - 16.0 nM | [9] |
| Erythroleukemia (HEL) | P-gp status not specified | ~1.5 nM | [10] |
| Erythroleukemia (K562) | Known to express P-gp | ~25 nM | [10] |
Note: The significant difference in IC50 between HEL and K562 cells may be partly attributable to the high P-gp expression in K562 cells, illustrating the impact of efflux pumps.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in the Presence of a P-gp Inhibitor
This protocol allows you to determine if P-gp activity is responsible for reduced this compound efficacy in your cell line.
Materials:
-
This compound
-
P-gp inhibitor (e.g., Verapamil)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Create two sets of plates. To the "Inhibitor" set, add a fixed, non-toxic concentration of Verapamil (typically 1-10 µM) to each well and incubate for 1-2 hours. To the "Control" set, add vehicle (e.g., DMSO).
-
This compound Treatment: Prepare serial dilutions of this compound. Add these dilutions to both the "Control" and "Inhibitor" sets of plates.
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-only control. Plot the dose-response curves and determine the IC50 values for this compound with and without the P-gp inhibitor using non-linear regression. A significant fold-decrease in the IC50 value in the presence of the inhibitor indicates that this compound is a P-gp substrate.
Diagrams and Workflows
Caption: Mechanism of P-gp mediated resistance to this compound.
References
- 1. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Apoptosis | TargetMol [targetmol.com]
- 6. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDR1/P-gp - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. scbt.com [scbt.com]
- 9. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pladienolide B for Cell Viability Assays
Welcome to the technical support center for the use of Pladienolide B in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product derived from the bacterium Streptomyces platensis. It is a potent inhibitor of the pre-mRNA splicing process, an essential step in gene expression.[1] this compound specifically targets the SF3b subunit of the spliceosome, a large ribonucleoprotein complex responsible for splicing. By binding to SF3b, it interferes with the spliceosome's interaction with pre-mRNA, leading to the accumulation of unspliced mRNA and the production of non-functional transcripts.[1][2] This disruption of splicing ultimately induces cell cycle arrest and apoptosis (programmed cell death), making it a compound of interest for cancer research.[2][3][4]
Q2: What is a typical effective concentration range for this compound in cell viability assays?
The effective concentration of this compound is highly dependent on the cell line being tested. However, it is known to be a potent compound, with activity often observed in the low nanomolar range. For example, in HeLa human cervical carcinoma cells, this compound has been shown to inhibit proliferation at concentrations between 0.1 and 2.0 nM.[3] IC50 values (the concentration required to inhibit 50% of cell growth) can range from the low nanomolar to the sub-micromolar range across different cancer cell lines.[1][2][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Which cell viability assay is most suitable for use with this compound?
Standard colorimetric and fluorometric viability assays such as MTT, MTS, XTT, and resazurin-based assays are all suitable for use with this compound. These assays measure metabolic activity, which is an indicator of cell viability. ATP-based luminescence assays, which measure the ATP content of viable cells, are also a good option. The choice of assay will depend on the specific experimental requirements, available equipment, and the cell type being used.
Q4: How does this compound induce cell death?
This compound primarily induces apoptosis through the mitochondrial pathway.[3][6] Inhibition of the SF3b1 subunit by this compound leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell during apoptosis.[3][4][6]
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values should serve as a starting point for determining the optimal concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Gastric Cancer Cell Lines (mean of 6 lines) | Gastric Cancer | 1.6 ± 1.2 | [2][5] |
| Primary Cultured Gastric Cancer Cells (mean of 12 patients) | Gastric Cancer | 4.9 ± 4.7 | [2][5] |
| HEL | Erythroleukemia | 1.5 | [7] |
| K562 | Erythroleukemia | 25 | [7] |
| MCF-7 | Breast Cancer | 30.7 ± 2.2 | [1] |
| MDA-MB-468 | Breast Cancer | 415.0 ± 5.3 | [1] |
| HCT-116 | Colon Cancer | Not specified | [1] |
| HeLa | Cervical Cancer | Not specified | [1] |
Experimental Protocols
General Protocol for MTT Assay
This protocol provides a general framework for performing a cell viability assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
This compound
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
General Protocol for MTS Assay
This protocol provides a general framework for performing a cell viability assay using 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS).
Materials:
-
This compound
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (in combination with an electron coupling reagent like phenazine ethosulfate (PES))
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The MTS reagent is converted to a soluble formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into each well. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | |
| Pipetting errors | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize variability. | |
| Low signal or low sensitivity | Suboptimal cell number | Perform a cell titration experiment to determine the optimal cell seeding density for a linear assay response. |
| Insufficient incubation time with the viability reagent | Optimize the incubation time for the specific cell line and assay. This compound-induced cell death may be slower than with other cytotoxic agents. | |
| Reagent degradation | Store viability reagents as recommended by the manufacturer, protected from light. | |
| High background in "no cell" control wells | Contamination of medium or reagents | Use sterile technique and fresh, sterile reagents. |
| Phenol red interference (MTT assay) | Use phenol red-free medium for the assay. | |
| Unexpected dose-response curve (e.g., non-sigmoidal) | This compound concentration range is too narrow or too broad | Perform a wider range of serial dilutions in your initial experiments to capture the full dose-response curve. |
| Cell confluence | Ensure cells are in the exponential growth phase and not over-confluent at the time of treatment and assay. | |
| Compound precipitation | Visually inspect the treatment medium for any signs of this compound precipitation at higher concentrations. If necessary, adjust the solvent or use a lower concentration range. |
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High antitumor activity of this compound and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Pladienolide B stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Pladienolide B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the spliceosome, a large RNA-protein complex essential for the splicing of pre-mRNA into mature mRNA.[1][2] Specifically, it targets the SF3B1 (splicing factor 3b subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] By binding to SF3B1, this compound interferes with the splicing process, leading to an accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in DMSO.[2][3] For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years.[3] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain its stability.[3]
Q3: What is the stability of this compound in cell culture media at 37°C?
Currently, there is limited publicly available quantitative data on the specific degradation kinetics and half-life of this compound in common cell culture media such as DMEM or RPMI-1640 at 37°C. While a derivative of this compound has been developed with "greater stability," this suggests that the stability of the parent compound may be a consideration for long-term experiments.[4] It is generally recommended to prepare fresh dilutions of this compound in cell culture media for each experiment, especially for time-course studies extending beyond 24-48 hours.
Q4: I am observing variable or lower-than-expected activity of this compound in my experiments. What could be the cause?
Several factors could contribute to this issue:
-
Compound Stability: As mentioned, the stability of this compound in aqueous media over extended periods at 37°C may be limited. Consider preparing fresh dilutions for each experiment and minimizing the time the compound spends in the incubator before analysis.
-
Improper Storage: Ensure that the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Experimental Conditions: Factors such as cell density, media composition, and serum concentration can influence the apparent activity of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of this compound in stock solution or working solution. | Prepare fresh working solutions from a properly stored stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. If possible, perform a quality control check of the compound's activity. |
| Reduced or no biological effect at expected concentrations | 1. Cell line may be resistant or less sensitive.2. Suboptimal drug concentration.3. Degradation of the compound. | 1. Verify the sensitivity of your cell line by performing a dose-response experiment (e.g., a cell viability assay) to determine the IC50 value.2. Ensure accurate dilution of the stock solution.3. Use freshly prepared dilutions in media for each experiment. |
| Precipitation of the compound in cell culture media | Poor solubility of this compound at the final concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low (typically ≤ 0.1%) to prevent precipitation. If precipitation is observed, sonicate the stock solution briefly before further dilution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Reconstitute the powder in sterile DMSO to a stock concentration of 1 mM. For example, for 1 mg of this compound (MW: 536.7 g/mol ), add 1.86 mL of DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture wells does not exceed a level that is toxic to the cells (typically < 0.5%, and ideally ≤ 0.1%).
-
Add the working solutions to the cell cultures immediately after preparation.
-
Protocol 2: Cell Viability Assay (Example using MTT)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of this compound working solutions at 2X the final desired concentrations in fresh cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
- 1. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting Pladienolide B insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pladienolide B, focusing on challenges related to its insolubility in aqueous solutions.
Troubleshooting Guide: this compound Solubility Issues
Question: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer:
This compound has poor solubility in water.[1] Direct dissolution in aqueous buffers is not recommended. The preferred method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[1] Other recommended solvents include ethanol, methanol, and dimethylformamide (DMF).[1][2]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: this compound can be dissolved in DMSO at concentrations of 100 mg/mL (186.32 mM) with the aid of ultrasonication.[3] For routine laboratory use, a stock concentration of 1-10 mM is often sufficient and easier to handle.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my cell culture medium. How can I prevent this?
A3: This is a common issue due to the poor aqueous solubility of this compound. Here are some tips to prevent precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the cell culture medium.
-
Mixing: Add the this compound stock solution to your medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Temperature: Pre-warm your cell culture medium to 37°C before adding the stock solution.
Q4: How should I store my this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[4][5] For short-term storage (up to one month), -20°C is acceptable, while for long-term storage (up to six months), -80°C is recommended.[4] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[6]
Q5: Is this compound stable in aqueous solutions?
A5: The stability of this compound in aqueous solutions can be limited. It is recommended to prepare fresh dilutions in your aqueous buffer or cell culture medium for each experiment and use them promptly.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 2.5 mg/mL (4.66 mM) | Clear solution | [3] |
| DMSO | 100 mg/mL (186.32 mM) | Requires sonication | [3] |
| DMSO | 1 mg/mL | - | |
| Ethanol | Soluble | - | [1][2] |
| Methanol | Soluble | - | [1][2] |
| DMF | Soluble | - | [1][2] |
| Water | Poor solubility | - | [1] |
Table 2: Formulations for In Vivo Studies
| Components | Proportions | Use | Reference |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In vivo administration | [3] |
| DMSO, SBE-β-CD, Saline | 10% DMSO, 90% (20% SBE-β-CD in saline) | In vivo administration | [3] |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | In vivo administration | [3] |
| DMSO, Tween 80, Glucose Solution | 3.5% DMSO, 6.5% Tween 80 in 5% glucose solution | In vivo administration | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 536.70 g/mol )[3]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.37 mg of this compound.
-
Aseptically add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. If the compound does not fully dissolve, you can use an ultrasonic bath for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
To minimize precipitation, add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.
-
Use the freshly prepared working solution immediately for your experiment.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound inhibits the SF3B1 subunit of the spliceosome.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Apoptosis | TargetMol [targetmol.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
Mitigating Experimental Variability in Pladienolide B Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating experimental variability when working with Pladienolide B.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1] It specifically targets the SF3B1 (splicing factor 3b subunit 1), a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2][3] By binding to SF3B1, this compound interferes with the recognition of the branch point sequence during the early stages of spliceosome assembly.[4] This disruption leads to the accumulation of unspliced pre-mRNA, the generation of non-functional mRNA transcripts, and ultimately, the dysregulation of gene expression.[1] This interference with splicing induces cell cycle arrest, typically at the G1 and G2/M phases, and triggers apoptosis (programmed cell death) in cancer cells.[2][3][5]
Q2: How should this compound be stored and handled?
For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years. In a DMSO solvent, it is recommended to store stock solutions at -80°C for up to six months, or at -20°C for up to one month.[5][6][7] this compound is soluble in DMSO, methanol, acetone, n-butanol, and ethyl acetate, but has poor solubility in water and n-hexane.[8] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Q3: What are the expected cellular effects of this compound treatment?
Treatment with this compound typically leads to a dose- and time-dependent decrease in cancer cell viability and proliferation.[2][9] Key cellular effects include:
-
Cell Cycle Arrest: this compound can cause cell cycle arrest at both the G1 and G2/M phases.[3][8]
-
Apoptosis: It is a potent inducer of apoptosis in various cancer cell lines.[3][5][6]
-
Splicing Inhibition: Leads to the retention of introns in mRNA transcripts.[10]
-
Morphological Changes: Can induce the formation of "mega-speckles" in the nucleus, which are enlarged nuclear speckles containing splicing factors.
Q4: At what concentrations is this compound typically effective?
This compound is effective at low nanomolar concentrations. The half-maximal inhibitory concentration (IC50) for cell growth inhibition varies depending on the cancer cell line but generally falls within the low nanomolar range.[2] For example, in gastric cancer cell lines, the mean IC50 value has been reported to be around 1.6 nM.[2][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No observable effect or low potency of this compound | 1. Drug Quality and Storage: The compound may have degraded due to improper storage. 2. Cell Line Insensitivity: Some cell lines, particularly non-cancerous ones like HEK293T, have shown lower sensitivity to this compound.[12][13] 3. Incorrect Dosing: The concentration of this compound may be too low for the specific cell line or experimental conditions. 4. Suboptimal Incubation Time: The duration of treatment may be insufficient to observe an effect. | 1. Quality Control: Ensure this compound is sourced from a reputable supplier and has been stored correctly at -20°C (powder) or -80°C (in DMSO).[5][6][7] 2. Cell Line Selection: Verify the reported sensitivity of your cell line to this compound from the literature. Consider using a positive control cell line known to be sensitive (e.g., HeLa, K562).[9][14] 3. Dose-Response Experiment: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 4. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[9] |
| High variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can have its own cytotoxic effects, especially at higher concentrations and longer incubation times.[15][16][17] 3. Edge Effects in Microplates: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. 4. Assay Technique: Inconsistent pipetting or washing steps can introduce variability. | 1. Consistent Cell Plating: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. 2. Solvent Control: Always include a vehicle control (e.g., DMSO alone) at the same concentration used to deliver this compound. Keep the final DMSO concentration as low as possible (ideally ≤0.1%). 3. Plate Layout: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. 4. Standardized Protocols: Follow standardized and well-documented protocols for all assays. |
| Unexpected or off-target effects | 1. Off-Target Activity: While this compound is highly selective for SF3B1, the possibility of off-target effects cannot be entirely ruled out, though studies suggest the scaffold does not have strong off-target effects.[1] 2. Indirect Cellular Stress Responses: Inhibition of splicing can trigger broader cellular stress responses that may confound the interpretation of results.[10] | 1. Use of Analogs: Compare the effects of active this compound with an inactive analog, if available, to confirm that the observed phenotype is due to SF3B1 inhibition.[1] 2. Multiple Readouts: Use multiple, independent assays to confirm the primary cellular response (e.g., apoptosis, cell cycle arrest) and splicing inhibition. 3. Rescue Experiments: If possible, perform rescue experiments by overexpressing a resistant form of SF3B1 to demonstrate on-target activity. |
| Difficulty dissolving this compound | 1. Poor Solubility in Aqueous Solutions: this compound has very low solubility in water.[8] | 1. Use of Organic Solvents: Dissolve this compound in a suitable organic solvent such as DMSO.[6][8] Sonication may be required to fully dissolve the compound.[6] Prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final desired concentration. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Gastric Cancer Cell Lines (mean of 6 lines) | Gastric Cancer | 1.6 ± 1.2 | [2][11] |
| Primary Gastric Cancer Cells (mean of 12 patients) | Gastric Cancer | 4.9 ± 4.7 | [2][11] |
| MCF-7 | Breast Cancer | ~30-415 | [1] |
| MDA-MB-468 | Breast Cancer | ~30-415 | [1] |
| HCT-116 | Colon Cancer | ~30-415 | [1] |
| HeLa | Cervical Cancer | ~30-415 | [1] |
| HEL | Erythroleukemia | 1.5 | [14] |
| K562 | Erythroleukemia | 25 | [14] |
Experimental Protocols
Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Culture cells with the desired concentrations of this compound and controls for the chosen time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for SF3B1 Expression
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SF3B1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression of SF3B1.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiochemical Quality Control Methods for Radium-223 and Thorium-227 Radiotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Production of novel pladienolide analogues through native expression of a pathway-specific activator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Pladienolide B Combination Therapy Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pladienolide B in combination therapies to overcome drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anti-cancer agent that functions by inhibiting the spliceosome, a crucial cellular machinery responsible for RNA splicing. Specifically, it targets the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 snRNP in the spliceosome.[1][2][3] By binding to SF3B1, this compound prevents the proper recognition of the branch point sequence during the early stages of spliceosome assembly, leading to a blockage in the formation of the pre-B complex.[1] This disruption of splicing results in an accumulation of unspliced pre-mRNA, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]
Q2: How does resistance to this compound develop?
The primary mechanism of resistance to this compound involves mutations in its direct target, the SF3B1 gene.[3][6] These mutations can alter the binding pocket of this compound on the SF3B1 protein, thereby reducing the drug's inhibitory effect.[3]
Q3: What are the most common combination therapies used with this compound to overcome resistance?
To circumvent resistance and enhance its anti-cancer efficacy, this compound has been investigated in combination with several other therapeutic agents, including:
-
Cisplatin: A conventional chemotherapy drug that induces DNA damage.[7]
-
BET (Bromodomain and Extra-Terminal domain) inhibitors: Epigenetic drugs that can modulate gene expression.
-
Immune checkpoint inhibitors (e.g., anti-PD-L1 antibodies): Agents that enhance the body's immune response against cancer cells.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension by thoroughly resuspending cells before plating. Use a multichannel pipette for seeding and avoid introducing bubbles.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Incomplete dissolution of formazan crystals.
-
Solution: After adding the solubilization solution, ensure complete mixing by pipetting up and down or by using a plate shaker. Visually inspect the wells to confirm that all purple crystals have dissolved.
-
Issue: Low absorbance readings.
-
Possible Cause: Insufficient cell number.
-
Solution: Optimize the initial cell seeding density. Perform a cell titration experiment to determine the linear range of the assay for your specific cell line.
-
-
Possible Cause: Drug concentration is too high, leading to massive cell death.
-
Solution: Use a wider range of drug concentrations, including lower doses, to generate a complete dose-response curve.
-
-
Possible Cause: Incorrect wavelength used for measurement.
-
Solution: Ensure the microplate reader is set to the correct absorbance wavelength for the specific assay being used (e.g., ~570 nm for MTT).
-
Western Blotting for SF3B1
Issue: No or weak SF3B1 band.
-
Possible Cause: Low protein concentration in the lysate.
-
Solution: Perform a protein quantification assay (e.g., BCA or Bradford) to ensure you are loading a sufficient amount of protein per well (typically 20-30 µg).
-
-
Possible Cause: Inefficient protein transfer.
-
Solution: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of SF3B1 (~145 kDa).
-
-
Possible Cause: Primary antibody issue.
-
Solution: Use a validated antibody for SF3B1. Ensure the antibody is stored correctly and used at the recommended dilution. Include a positive control (a cell line known to express SF3B1) to validate the antibody's performance.
-
Issue: High background or non-specific bands.
-
Possible Cause: Insufficient blocking.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Solution: Titrate the antibodies to determine the optimal concentration that provides a strong signal with minimal background.
-
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of washes with TBST after antibody incubations to remove unbound antibodies.
-
Synergy Analysis
Issue: Combination Index (CI) values are inconsistent.
-
Possible Cause: Inaccurate IC50 values for single agents.
-
Solution: Ensure that the dose-response curves for the individual drugs are accurate and reproducible, with an R-squared value close to 1.0.
-
-
Possible Cause: Incorrect experimental design for combination studies.
-
Solution: Use a constant ratio of the two drugs based on their individual IC50 values. Test a range of concentrations for the combination to assess synergy at different effect levels.
-
-
Possible Cause: Mathematical errors in CI calculation.
-
Solution: Use a validated software program (e.g., CompuSyn) to calculate the CI values. The formula for the combination index is: CI = (D)1/(Dx)1 + (D)2/(Dx)2, where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 alone required to produce a certain effect, and (D)1 and (D)2 are the doses of the drugs in combination that produce the same effect. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| HeLa | Cervical Cancer | ~1.5 | [4] |
| A549 | Lung Cancer | ~2.0 | [7] |
| SKOV3 | Ovarian Cancer | ~2.0 | [7] |
| HepG2 | Liver Cancer | ~2.5 | [7] |
| HT29 | Colorectal Cancer | ~3.0 | [7] |
| MKN74 | Gastric Cancer | 0.6 | [8] |
| KATO III | Gastric Cancer | 4.0 | [8] |
Table 2: Synergistic Effects of this compound and Cisplatin in Ovarian Cancer Cells (SKOV3)
| Treatment | IC50 (µM) | Combination Index (CI) at 50% effect |
| Cisplatin alone | 12.5 | - |
| This compound (2 nM) + Cisplatin | 5.0 | < 1 (Synergistic) |
(Data extrapolated from graphical representations in Anufrieva et al., 2018)
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, or the combination of both for the desired incubation period (e.g., 48-72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blotting for SF3B1
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SF3B1 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: SF3B1 mutation reduces this compound binding, leading to resistance.
Caption: this compound may impair the repair of cisplatin-induced DNA damage.
References
- 1. Structures of SF3b1 Reveal a Dynamic Achilles Heel of Spliceosome Assembly: Implications for cancer-associated abnormalities and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF3B1 (D7L5T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SF3B1 mutations in myelodysplastic syndromes: A potential therapeutic target for modulating the entire disease process [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. fastercapital.com [fastercapital.com]
- 7. SF3B1 antibody (27684-1-AP) | Proteintech [ptglab.co.jp]
- 8. A pan-cancer screen identifies drug combination benefit in cancer cell lines at the individual and population level - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Splicing Inhibition by Pladienolide B and Isoginkgetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent splicing inhibitors: Pladienolide B and Isoginkgetin. By presenting their mechanisms of action, quantitative performance data, and detailed experimental protocols, this document aims to be a valuable resource for researchers investigating pre-mRNA splicing and developing novel therapeutics targeting this fundamental cellular process.
At a Glance: this compound vs. Isoginkgetin
| Feature | This compound | Isoginkgetin |
| Source | A natural product derived from the bacterium Streptomyces platensis.[1][2] | A naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree.[3][4] |
| Target | SF3B1 subunit of the U2 snRNP.[1][2][5] | Does not directly target SF3B1.[6][7] Its primary target in splicing is not definitively identified.[3] |
| Mechanism of Action | Binds to the SF3B1 subunit, interfering with its interaction with RNA and preventing the stable binding of the U2 snRNP to the pre-mRNA, thus inhibiting the formation of the prespliceosomal A complex.[3][8][9] | Prevents the stable recruitment of the U4/U5/U6 tri-snRNP, thereby inhibiting the transition from the prespliceosomal A complex to the B complex.[3][8][9][10][11][12] However, recent studies suggest its effect on splicing may be indirect and secondary to its impact on transcription.[6][7] |
| Potency | Highly potent, with IC50 values for cell growth inhibition typically in the low nanomolar range.[5][13] | Less potent than this compound, with IC50 values for splicing inhibition and cell growth inhibition in the micromolar range. |
| Reported Cellular Effects | Induces cell cycle arrest, apoptosis, and alternative splicing of specific genes.[14][15][16] Both this compound and Isoginkgetin can induce ATF3-dependent apoptosis.[3][17] | Induces apoptosis, and in some contexts, its effects are linked to ATF3 activation.[3][17] It has also been reported to inhibit the proteasome and activate an ATF4-dependent transcriptional response, an effect not seen with this compound.[18][19] Some studies indicate it is a poor splicing inhibitor and primarily downregulates transcription.[6][7] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and Isoginkgetin from various studies. It is important to note that these values can vary depending on the cell line, assay conditions, and exposure time.
| Compound | Assay Type | Cell Line/System | IC50 Value | Reference |
| This compound | Cell Viability (MTT) | Gastric Cancer Cell Lines | 1.6 ± 1.2 nM (range, 0.6–4.0 nM) | [13] |
| Cell Viability (MTS) | HeLa | Concentration-dependent decrease in viability with 0.1-2 nM | [1][14] | |
| In vitro Splicing | HeLa Nuclear Extract | Potent inhibition at nanomolar concentrations | ||
| Cell Viability | N14A (PMP cell line) | IC50 at 24h: ~10 nM, 48h: ~1 nM, 72h: <1 nM | [20] | |
| Isoginkgetin | In vitro Splicing | HeLa Nuclear Extract | ~30 µM | |
| Cell Viability | Multiple Myeloma Cell Lines | 2.56 - 4.75 µM | [18] | |
| Splicing Inhibition (in vivo) | HEK293-derived cells | Effective at 33 µM |
Mechanism of Action and Signaling Pathways
This compound and Isoginkgetin inhibit pre-mRNA splicing at distinct stages of spliceosome assembly.
This compound directly targets the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP). This interaction prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, thereby stalling spliceosome assembly at the A complex.
Isoginkgetin , on the other hand, is thought to act at a later stage, preventing the recruitment of the U4/U5/U6 tri-snRNP to the A complex, which is necessary for the transition to the catalytically active B complex. However, it is crucial to note that some recent evidence suggests that Isoginkgetin's primary effect may be on transcription, with splicing inhibition being an indirect consequence.[6][7]
Both compounds have been shown to induce apoptosis, at least in part, through the activation of Activating Transcription Factor 3 (ATF3).[3][17]
Below are diagrams illustrating the proposed mechanisms of action and a simplified downstream signaling pathway.
Caption: Comparative mechanism of splicing inhibition.
Caption: Simplified ATF3-dependent apoptotic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Isoginkgetin.
In Vitro Splicing Assay
This assay assesses the direct inhibitory effect of the compounds on the splicing machinery in a cell-free system.
Materials:
-
HeLa cell nuclear extract
-
[α-³²P]UTP-labeled pre-mRNA substrate (e.g., adenovirus major late (AdML) transcript)
-
This compound or Isoginkgetin dissolved in DMSO
-
Splicing reaction buffer components (e.g., potassium glutamate, magnesium acetate, ATP, creatine phosphate)
-
Denaturing polyacrylamide gel
Protocol:
-
Prepare splicing reactions by combining HeLa nuclear extract, radiolabeled pre-mRNA substrate, and splicing reaction buffer components.
-
Add varying concentrations of this compound, Isoginkgetin, or DMSO (as a control) to the reactions.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).[10]
-
Stop the reactions and isolate the RNA products.
-
Separate the RNA products (pre-mRNA, splicing intermediates, and spliced mRNA) by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled RNA bands using autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the percentage of splicing inhibition relative to the DMSO control.
Cell Viability Assay (MTS/CellTiter-Glo)
This assay measures the effect of the compounds on cell proliferation and cytotoxicity.
Materials:
-
HeLa cells or other relevant cell lines
-
96-well plates
-
Cell culture medium
-
This compound or Isoginkgetin
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo Luminescent Cell Viability Assay reagent
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, Isoginkgetin, or DMSO control for a specified duration (e.g., 24, 48, or 72 hours).[14]
-
For MTS assay, add the MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
For CellTiter-Glo assay, add the reagent to each well, mix, and measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
This technique is used to analyze changes in splicing patterns of specific genes within treated cells.
Materials:
-
Cells treated with this compound, Isoginkgetin, or DMSO
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
PCR primers specific for the target gene, flanking an intron
-
Taq polymerase and PCR buffer
-
Agarose gel and electrophoresis equipment
Protocol:
-
Treat cells with the desired concentrations of this compound, Isoginkgetin, or DMSO for a specific time.
-
Isolate total RNA from the treated cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform PCR using primers that amplify a region of a target gene containing an intron. This will allow for the detection of both spliced (shorter product) and unspliced (longer product) mRNA transcripts.
-
Separate the PCR products by agarose gel electrophoresis.
-
Visualize the DNA bands using a DNA stain (e.g., ethidium bromide or SYBR Safe) and an imaging system.
-
Analyze the relative abundance of the spliced and unspliced products to assess the effect of the inhibitors on splicing.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 6. Isoginkgetin and Madrasin are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death | PLOS One [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. The Biflavonoid Isoginkgetin Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The biflavonoid isoginkgetin is a general inhibitor of Pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isoginkgetin, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isoginkgetin leads to decreased protein synthesis and activates an ATF4-dependent transcriptional response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
On-Target Validation of Pladienolide B: A Comparative Guide Using CRISPR/Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the on-target activity of Pladienolide B, a potent anti-tumor agent that targets the SF3B1 subunit of the spliceosome. We will delve into the application of CRISPR/Cas9 as a definitive validation tool and compare it with alternative biochemical and cell-based approaches. Experimental data is presented to support the comparison, and detailed protocols for key experiments are provided.
Introduction to this compound and its Target, SF3B1
This compound is a natural macrolide that exhibits strong anti-tumor activity by inhibiting pre-mRNA splicing, a critical process in eukaryotic gene expression.[1] Its molecular target is the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[2][3] By binding to SF3B1, this compound stalls spliceosome assembly, leading to cell cycle arrest and apoptosis in cancer cells.[2][4][5] Validating that the cytotoxic effects of this compound are indeed a direct consequence of its interaction with SF3B1 is a crucial step in its development as a therapeutic agent.
CRISPR/Cas9-Mediated Target Validation: The Gold Standard
The advent of CRISPR/Cas9 genome editing has revolutionized drug target validation. This technology allows for the precise introduction of mutations in the gene encoding the target protein. If the compound's activity is diminished or abolished in cells carrying the mutation, it provides strong evidence of on-target activity.
Experimental Workflow
The general workflow for validating this compound's target using CRISPR/Cas9 involves introducing mutations into the SF3B1 gene in a cancer cell line and then assessing the cell's sensitivity to the compound. A significant increase in the half-maximal inhibitory concentration (IC50) in the edited cells compared to wild-type cells confirms that SF3B1 is the direct target.
Figure 1. Workflow for CRISPR/Cas9-mediated validation of this compound's on-target activity.
Supporting Experimental Data
A key study demonstrated that targeted mutagenesis of the SF3B1 subunit using CRISPR/Cas9 conferred resistance to this compound in HEK293T cells.[6] In contrast, targeting other subunits of the SF3B complex, such as SF3A3, SF3B2, and SF3B3, did not result in resistance, highlighting the specificity of this compound for SF3B1.[6]
| Cell Line | Genetic Background | This compound Concentration | Cell Viability (%) | Reference |
| HEK293T | Wild-type | 100 nM | ~23% | [6] |
| HEK293T | SF3B1 edited (CRISPR/Cas9) | 100 nM | ~50% | [6] |
| HEK293T | dCas9 + SF3B1 sgRNA (control) | 100 nM | ~23% | [6] |
Table 1: Comparison of Cell Viability in Wild-type vs. SF3B1-edited HEK293T Cells Treated with this compound.
Alternative Methods for On-Target Validation
While CRISPR/Cas9 provides definitive genetic evidence, other methods can also be employed to validate the on-target activity of this compound.
| Method | Principle | Advantages | Disadvantages |
| Generation of Resistant Cell Lines | Continuous exposure of cancer cells to a drug selects for clones with resistance-conferring mutations. Sequencing the target gene in these clones can identify mutations that prevent drug binding. | Provides spontaneous, biologically relevant resistance mutations. | Time-consuming; mutations may not be in the direct binding site but in compensatory pathways. |
| Biochemical Binding Assays | Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) directly measure the binding affinity between the compound and the purified target protein. | Provides quantitative binding kinetics (KD, kon, koff). | Requires purified, functional protein which can be challenging to produce; does not confirm cellular activity. |
| Thermal Shift Assays | Measures the change in the thermal stability of the target protein upon ligand binding. Drug binding typically stabilizes the protein, leading to a higher melting temperature. | Can be performed in cell lysates, providing a more native environment; relatively high-throughput. | Indirect measure of binding; may not be sensitive for all drug-target interactions. |
| Photoaffinity Labeling | A photoreactive group on the drug analog is crosslinked to the target protein upon UV irradiation, allowing for identification of the binding protein. | Covalently labels the direct binding partner(s) in a complex cellular environment. | Requires synthesis of a specialized drug analog; can have off-target labeling. |
Table 2: Comparison of Alternative On-Target Validation Methods for this compound.
Downstream Effects of this compound On-Target Activity
Inhibition of SF3B1 by this compound leads to a cascade of downstream cellular events, primarily culminating in apoptosis and cell cycle arrest. Understanding these pathways further validates the on-target effect and provides insights into the drug's mechanism of action.
References
- 1. CRISPR/Cas9-mediated target validation of the splicing inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9-mediated target validation of the splicing inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Pladienolide B Activity: A Comparative Guide to Using DNAJB1 as a qPCR Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DNAJB1 as a quantitative polymerase chain reaction (qPCR) target for assessing the activity of Pladienolide B, a potent anti-cancer agent that functions by inhibiting the spliceosome. We present a comparative analysis of DNAJB1 against other potential qPCR targets, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways and workflows.
Introduction to this compound and the Need for Reliable Biomarkers
This compound is a macrocyclic lactone that exhibits strong antitumor activity by targeting the SF3B1 subunit of the spliceosome, a critical component of the machinery that processes pre-mRNA into mature mRNA.[1] This inhibition leads to widespread intron retention and alternative splicing events, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[2][3] Given its potent activity, there is a critical need for reliable and quantifiable biomarkers to monitor its pharmacological effects in both preclinical and clinical settings. The measurement of intron retention in specific genes by qPCR has emerged as a robust method to quantify the on-target activity of this compound.
DNAJB1 as a Primary qPCR Target: A Comparative Analysis
DnaJ Heat Shock Protein Family (Hsp40) Member B1 (DNAJB1) has been identified as a sensitive and reliable indicator of this compound-induced splicing inhibition.[1][2] Upon treatment with this compound, the pre-mRNA of DNAJB1 exhibits significant intron retention, which can be readily quantified using qPCR.
Comparison with Alternative qPCR Targets
While DNAJB1 is a well-validated target, other genes have also been shown to undergo intron retention in response to this compound and can be considered as alternative or supplementary biomarkers. These include RIOK3 (RIO Kinase 3) and RBM5 (RNA Binding Motif Protein 5). The following table summarizes the comparative performance of these targets based on available data.
| Target Gene | Fold Increase in Intron Retention (this compound treatment) | Key Characteristics | Reference |
| DNAJB1 | ~4-fold increase in Chronic Lymphocytic Leukemia (CLL) cells | - Rapid and robust induction of intron retention. - Well-documented response to this compound and its analogs. - Used as a primary biomarker in multiple studies. | [1] |
| RIOK3 | ~4-fold increase in Chronic Lymphocytic Leukemia (CLL) cells | - Shows a comparable level of intron retention to DNAJB1 in CLL cells. - Provides a valuable alternative or confirmatory target. | [1] |
| RBM5 | Dose-dependent increase in an alternatively spliced isoform | - Known to be sensitive to SF3B1 inhibition. - Can be used to assess alternative splicing events in addition to intron retention. | [4] |
Experimental Protocols
This section provides a detailed methodology for quantifying this compound-induced intron retention using DNAJB1 as the primary qPCR target.
Cell Culture and this compound Treatment
-
Cell Lines: This protocol can be adapted for various cancer cell lines (e.g., K562, HEL, CLL cells).
-
Culture Conditions: Culture cells in appropriate media and conditions as per standard protocols.
-
This compound Treatment:
-
Seed cells at a desired density.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 15 minutes to 24 hours).
-
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Extract total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
Quantitative Real-Time PCR (qPCR) for Intron Retention
-
Primer Design: Design primers that specifically amplify the retained intronic region of the target gene. One primer should anneal within the intron, and the other in the flanking exon.
-
qPCR Reaction Mix: Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target intron (e.g., DNAJB1 intron)
-
Forward and reverse primers for a housekeeping gene (e.g., GAPDH) for normalization
-
SYBR Green or other fluorescent qPCR master mix
-
-
qPCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target intron and the housekeeping gene.
-
Calculate the relative quantification of intron retention using the ΔΔCt method, normalizing the expression of the target intron to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
This compound's inhibition of the SF3B1 subunit of the spliceosome triggers a cascade of downstream events, leading to cell cycle arrest and apoptosis. The following diagram illustrates the key signaling pathways affected by this compound.
Caption: this compound inhibits SF3B1, causing splicing errors that trigger apoptosis and other anti-cancer effects.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the experimental workflow for quantifying this compound-induced intron retention.
Caption: Workflow for measuring this compound activity via qPCR analysis of intron retention.
Conclusion
The quantification of intron retention in the DNAJB1 gene via qPCR provides a sensitive, specific, and reliable method for assessing the pharmacological activity of this compound. This guide offers a framework for researchers to implement this assay, with comparative data on alternative targets and a detailed experimental protocol. The provided diagrams of the signaling pathways and experimental workflow serve as valuable visual aids for understanding the mechanism of action of this compound and for planning and executing experiments to measure its effects. The use of such quantitative biomarkers is crucial for the continued development and clinical application of splicing modulators as a novel class of anti-cancer therapeutics.
References
- 1. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pladienolide B-Induced Apoptosis via PARP Cleavage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pladienolide B-induced apoptosis, focusing on its validation through Poly (ADP-ribose) polymerase (PARP) cleavage. We compare its efficacy with established apoptosis inducers, doxorubicin and staurosporine, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of apoptosis assays.
Comparative Analysis of Apoptosis Induction
This compound, a potent splicing inhibitor, induces apoptosis in various cancer cell lines. A key hallmark of this programmed cell death is the cleavage of PARP, a nuclear enzyme involved in DNA repair. This cleavage is mediated by activated caspases, primarily caspase-3 and caspase-7, rendering PARP inactive and promoting the apoptotic cascade. To objectively assess the apoptotic-inducing potential of this compound, we compare its effect on PARP cleavage with that of doxorubicin, a topoisomerase inhibitor, and staurosporine, a broad-spectrum kinase inhibitor, both well-characterized inducers of apoptosis.
Quantitative Data Summary
Table 1: this compound-Induced PARP Cleavage
| Cell Line | Concentration | Treatment Time | Fold Increase in Cleaved PARP (Normalized to Control) | Reference |
| HeLa | 10 nM | 24 hours | Approximately 3.5 | [1] |
| K562 | 25 nM | 48 hours | Significant increase observed | [2] |
| HEL | 1.5 nM | 48 hours | Significant increase observed | [2] |
Table 2: Doxorubicin-Induced PARP Cleavage
| Cell Line | Concentration | Treatment Time | Fold Increase in Cleaved PARP (Normalized to Control) | Reference |
| EVSA-T | 1 µg/ml | 24 hours | Approximately 2.0 | [3] |
| EVSA-T | 1 µg/ml | 48 hours | Approximately 2.5 | [3] |
| HK-2 | 1 µM | 72 hours | Significant increase in 89 kDa and 55 kDa fragments | [1] |
Table 3: Staurosporine-Induced PARP Cleavage
| Cell Line | Concentration | Treatment Time | Fold Increase in Cleaved PARP (Normalized to Control) | Reference |
| SH-SY5Y | 300 nM | 6 hours | Approximately 2.0 | [4] |
| MCF-7 | 1 µM | 16 hours | Significant increase observed | [5] |
| H2009 | 0.5 µM | 3 hours | Approximately 4.0 | [6] |
Experimental Protocols
A detailed protocol for validating apoptosis via PARP cleavage using Western blotting is provided below.
Western Blotting for PARP Cleavage
This protocol outlines the key steps for detecting the cleavage of PARP in cell lysates.
1. Cell Lysis:
-
Treat cells with this compound or other apoptosis-inducing agents at the desired concentrations and time points. Include an untreated control.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay.
3. SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (recognizing the 89 kDa fragment) overnight at 4°C. A primary antibody for full-length PARP (116 kDa) can also be used to observe the decrease in the intact protein.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
Perform densitometric analysis of the bands corresponding to cleaved PARP and a loading control (e.g., β-actin or GAPDH) using image analysis software.
-
Normalize the intensity of the cleaved PARP band to the loading control to quantify the relative amount of PARP cleavage.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for PARP cleavage analysis.
Caption: Logical relationship of apoptosis-inducing agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP inhibition sensitizes p53-deficient breast cancer cells to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PINK1 Protects against Staurosporine-Induced Apoptosis by Interacting with Beclin1 and Impairing Its Pro-Apoptotic Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Downregulation of Mcl-1: A Predictive Marker for Pladienolide B Efficacy in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Pladienolide B, a natural product derived from Streptomyces platensis, has emerged as a potent anti-cancer agent by targeting the spliceosome, a critical cellular machinery for gene expression.[1][2] This guide provides a comparative analysis of this compound, focusing on the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) as a key biomarker for its therapeutic efficacy. We present supporting experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in evaluating and utilizing this promising compound.
Mechanism of Action: Targeting the Spliceosome to Induce Apoptosis
This compound exerts its cytotoxic effects by directly binding to the SF3B1 (Splicing Factor 3b Subunit 1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][3][4] This binding event interferes with the spliceosome's ability to correctly recognize and excise introns from pre-mRNA, leading to an accumulation of unspliced mRNA and the production of aberrant proteins.[1][4] The disruption of normal splicing disproportionately affects cancer cells, which often exhibit a higher dependency on specific splicing events for their survival and proliferation.[5][6]
The inhibition of SF3B1 by this compound triggers a cascade of cellular events, culminating in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).[7] A crucial consequence of this compound-induced splicing modulation is the altered splicing of key apoptosis-regulating genes, such as MCL1 and BCL-X.[8] This leads to a shift in the balance of anti-apoptotic and pro-apoptotic protein isoforms. Specifically, treatment with this compound has been shown to downregulate the full-length, anti-apoptotic isoform of Mcl-1 and favor the expression of a shorter, pro-apoptotic isoform.[8]
Comparative Efficacy of this compound
This compound exhibits potent anti-tumor activity across a range of cancer cell lines, with IC50 values often in the low nanomolar range.[5][9] Its efficacy is comparable to, and in some cases exceeds, that of other known SF3B1 inhibitors.
| Compound | Target | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | SF3B1 | Gastric Cancer (Primary) | 4.9 ± 4.7 | [9] |
| Small Cell Lung Cancer | < 12 | [5] | ||
| HeLa (Cervical Cancer) | ~10 | [1] | ||
| Spliceostatin A | SF3B1 | HeLa (Cervical Cancer) | ~1 | [4] |
| Herboxidiene | SF3B1 | HeLa (Cervical Cancer) | ~100 | [4] |
Table 1: Comparative in vitro efficacy of SF3B1 inhibitors. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Studies have shown that this compound and Spliceostatin A, another potent SF3B1 inhibitor, induce nearly indistinguishable cytological profiles in treated cells, further supporting their shared mechanism of action.[4] While Herboxidiene also targets SF3B1, it generally displays a lower potency compared to this compound and Spliceostatin A.[4][10]
Mcl-1 Downregulation as a Biomarker for Efficacy
The downregulation of Mcl-1 protein levels serves as a reliable and quantifiable biomarker for the cellular response to this compound.[8] Mcl-1 is an anti-apoptotic member of the Bcl-2 family, and its overexpression is a common mechanism of drug resistance in many cancers.[11][12] By promoting the degradation of Mcl-1, this compound sensitizes cancer cells to apoptosis.
The change in Mcl-1 expression can be readily assessed by standard laboratory techniques such as Western blotting, providing a clear readout of drug activity. A significant decrease in the full-length Mcl-1 protein following treatment with this compound is indicative of effective target engagement and downstream pathway activation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.[13]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Mcl-1 Downregulation
This protocol is for detecting changes in Mcl-1 protein expression following this compound treatment.
Materials:
-
Cancer cells treated with this compound and a vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against Mcl-1 (e.g., rabbit anti-Mcl-1)
-
Primary antibody against a loading control (e.g., mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.[15]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[16]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[15]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[15]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against Mcl-1 (diluted in blocking buffer) overnight at 4°C.[17]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in Mcl-1 expression. Mcl-1 often appears as a doublet on a Western blot, with the upper band representing the full-length protein.[18][19]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential effect of spliceosome inhibition in small cell lung cancer irrespective of the MYC status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. probiologists.com [probiologists.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. origene.com [origene.com]
- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to SF3b Complex Inhibitors: Pladienolide B and Beyond
For Researchers, Scientists, and Drug Development Professionals
The spliceosome, a critical cellular machine for gene expression, has emerged as a promising target in cancer therapy. Within the spliceosome, the SF3b complex plays a pivotal role in the recognition of the branch point sequence during pre-mRNA splicing. Inhibition of this complex has shown potent anti-tumor activity. This guide provides a detailed comparison of Pladienolide B with other notable SF3b complex inhibitors, focusing on their performance backed by experimental data.
Mechanism of Action of SF3b Complex Inhibitors
SF3b complex inhibitors, including this compound and its counterparts, function by binding to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). This binding event interferes with the proper recognition of the branch point adenosine in the pre-mRNA, leading to a stall in spliceosome assembly.[1][2][3] The consequence of this inhibition is an accumulation of unspliced or aberrantly spliced mRNA, which can trigger cell cycle arrest and apoptosis in cancer cells.[1][4][5]
Performance Comparison of SF3b Inhibitors
The following tables summarize the in vitro cytotoxicity (IC50) of this compound and other SF3b inhibitors across a range of cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: IC50 Values of this compound and its derivative E7107
| Cell Line | Cancer Type | This compound IC50 (nM) | E7107 IC50 (nM) | Reference |
| Gastric Cancer Cell Lines (mean of 6) | Gastric Cancer | 1.6 ± 1.2 | 1.2 ± 1.1 | |
| Primary Gastric Cancer Cells (mean of 12) | Gastric Cancer | 4.9 ± 4.7 | - | [6] |
| HeLa | Cervical Cancer | ~1 | - | [7] |
| WiDr | Colon Cancer | - | Arrests cell cycle | |
| Variety of human cancer cell lines | Various | - | 0.2 - 21.1 | [8] |
| CLL Samples (mean) | Chronic Lymphocytic Leukemia | - | 8.8 ± 1.4 | [9] |
| HEL | Erythroleukemia | 1.5 | - | [1] |
| K562 | Erythroleukemia | 25 | - | [1] |
Table 2: IC50 Values of Other SF3b Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| Meayamycin | MCF-7 | Breast Cancer | ~20 pM | [10] |
| A549 | Lung Cancer | mid-picomolar | [11] | |
| Spliceostatin A | CWR22Rv1 | Prostate Cancer | 3.3 nM | [12] |
| CLL cells (wild-type SF3B1) | Chronic Lymphocytic Leukemia | 5.5 nM | [4] | |
| CLL cells (mutant SF3B1) | Chronic Lymphocytic Leukemia | 4.9 nM | [4] | |
| H3B-8800 | SF3B1-mutant Panc05.04 | Pancreatic Cancer | Induces lethality | [13] |
| SF3B1-wild-type cell lines | Pancreatic Cancer | No clear differential effects | [13] | |
| MEC1 (SF3B1 K700E) | Chronic Lymphocytic Leukemia | More cytotoxic than in WT | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) values are commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SF3b inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in cell viability.
In Vitro Splicing Assay
This assay directly measures the ability of an inhibitor to block the splicing of a pre-mRNA substrate in a cell-free system.
Protocol:
-
Prepare Radiolabeled Pre-mRNA: Synthesize a radiolabeled pre-mRNA substrate (e.g., containing a specific intron and flanking exons) via in vitro transcription using a linearized DNA template and a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Prepare Nuclear Extract: Isolate nuclear extract from a suitable cell line (e.g., HeLa cells), which contains the necessary splicing factors.[8][11][15]
-
Splicing Reaction: Set up splicing reactions containing the radiolabeled pre-mRNA, nuclear extract, ATP, and varying concentrations of the SF3b inhibitor or a vehicle control. Incubate the reactions at 30°C for a defined time to allow splicing to occur.
-
RNA Extraction: Stop the reactions and extract the RNA from the mixture.
-
Gel Electrophoresis: Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.
-
Autoradiography: Visualize the radiolabeled RNA bands by exposing the gel to a phosphor screen or X-ray film.
-
Quantification: Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition.
Visualizations
Apoptosis Signaling Pathway Induced by this compound
Inhibition of the SF3b complex by this compound can induce apoptosis through the modulation of p53 family members, specifically p73.[4][5] This leads to a shift in the balance of pro-apoptotic and anti-apoptotic isoforms of p73, ultimately activating the downstream apoptotic cascade.
Caption: this compound-induced apoptosis pathway via p73 splicing modulation.
Experimental Workflow for IC50 Determination using MTT Assay
The following diagram illustrates the key steps involved in determining the IC50 value of an SF3b inhibitor.
Caption: Workflow for determining IC50 values using the MTT assay.
Conclusion
This compound and other SF3b complex inhibitors have demonstrated potent anti-cancer activity in a variety of preclinical models. Their mechanism of action, targeting a fundamental cellular process, makes them an attractive class of therapeutic agents. While this compound and its derivatives like E7107 show broad efficacy, newer compounds such as H3B-8800 exhibit a promising therapeutic window by preferentially targeting cancer cells with mutations in the spliceosome machinery. Further research and clinical evaluation will continue to elucidate the full potential of these compounds in the treatment of cancer.
References
- 1. The SF3b complex: splicing and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The SF3b Complex is an Integral Component of the Spliceosome and Targeted by Natural Product-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SF3B1-mutant models of RNA mis-splicing uncover UBA1 as a therapeutic target in myelodysplastic neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HELA NUCLEAR EXTRACT for pre-mRNA splicing [proteinone.com]
Synergistic Antitumor Effects of Pladienolide B and Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of the spliceosome inhibitor Pladienolide B with the conventional chemotherapeutic agent cisplatin presents a promising strategy to enhance anticancer efficacy. This guide provides a comparative analysis of their synergistic effects, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Enhanced Cytotoxicity and Apoptosis through Combination Therapy
This compound, a potent inhibitor of the SF3B1 subunit of the spliceosome, has been shown to significantly increase the sensitivity of various cancer cell lines to cisplatin. This synergistic interaction allows for potentially lower therapeutic doses of cisplatin, which could mitigate its associated side effects.
The primary mechanism behind this synergy lies in this compound's ability to disrupt pre-mRNA splicing, which leads to the downregulation of essential DNA repair genes.[1] This impairment of the DNA damage response renders cancer cells more vulnerable to the DNA cross-linking damage induced by cisplatin, ultimately leading to enhanced cell cycle arrest and apoptosis.[2]
Comparative Analysis of Cell Viability
The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound as a single agent and highlights the synergistic reduction in cell viability when combined with cisplatin in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Cisplatin IC50 (µM) | Combination Effect |
| MCF-7 | Breast Cancer | 30.7 ± 2.2[3] | Varies[4][5] | Synergistic |
| MDA-MB-468 | Breast Cancer | 415.0 ± 5.3[3] | Varies[4][5] | Synergistic |
| HCT-116 | Colon Cancer | 100.2 ± 3.1[3] | Varies[4][5] | Synergistic |
| HeLa | Cervical Cancer | 85.6 ± 4.5[3] | Varies[4][5] | Synergistic |
| A549 | Lung Cancer | Not Specified | Varies[4][5] | Synergistic[1] |
| OVCAR3 | Ovarian Cancer | Not Specified | Varies[4][5] | Synergistic[1] |
| SKOV3 | Ovarian Cancer | Not Specified | Varies[4][5] | Synergistic[2] |
| HEL | Erythroleukemia | 1.5[6] | Not Applicable | Not Tested |
| K562 | Erythroleukemia | 25[6] | Not Applicable | Not Tested |
Note: IC50 values for cisplatin can vary significantly depending on experimental conditions.[4][5] The synergistic effect has been demonstrated through dose-response curves and apoptosis assays.[1][2]
Enhanced Apoptosis with Combination Treatment
The combination of this compound and cisplatin leads to a significant increase in programmed cell death (apoptosis) compared to either agent alone.
| Cell Line | Treatment | Apoptosis Rate (%) |
| Oral Cancer Cells (Ca9-22) | Control | ~18%[7] |
| Cisplatin (0.8 nM) | ~83%[7] | |
| PAC (Curcumin Analog) (5 µM) | ~77%[7] | |
| Cisplatin (0.8 nM) + PAC (5 µM) | ~98%[7] |
Note: While this data uses a curcumin analog (PAC) instead of this compound, it illustrates the principle of synergistic apoptosis induction with cisplatin. Studies confirm that this compound also significantly enhances cisplatin-induced apoptosis.[2]
Underlying Molecular Mechanisms and Signaling Pathways
The synergistic effect of this compound and cisplatin is a result of their complementary mechanisms of action targeting different cellular processes.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, cisplatin, or a combination of both for 48-72 hours.
-
MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: For MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine IC50 values using dose-response curve analysis.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, cisplatin, or the combination for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and cisplatin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of New Curcumin Analog (PAC) and Cisplatin on Oral Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pladienolide B Derivatives: E7107 and H3B-8800 in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent Pladienolide B derivatives, E7107 and H3B-8800, which have been investigated for their therapeutic potential in oncology. Both compounds function as modulators of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. However, key differences in their efficacy, particularly concerning cancers with mutations in spliceosome components, set them apart. This document summarizes their mechanisms of action, comparative efficacy from preclinical and clinical studies, and detailed experimental protocols relevant to their evaluation.
Introduction
Mutations in genes encoding components of the spliceosome, such as SF3B1, are frequently observed in various hematological malignancies and solid tumors.[1] These mutations lead to aberrant splicing of numerous pre-mRNAs, contributing to tumorigenesis.[2] E7107 and H3B-8800 are semi-synthetic derivatives of the natural product this compound that target the SF3b complex of the spliceosome, thereby interfering with the splicing process.[3][4] While both compounds inhibit the spliceosome, H3B-8800 has demonstrated a notable preferential lethality in cancer cells harboring spliceosome mutations, a characteristic less pronounced for E7107.[4][5]
Mechanism of Action: Targeting the SF3b Complex
Both E7107 and H3B-8800 bind to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[6][7] This binding event occurs within the branch point adenosine-binding pocket, interfering with the recognition of the branch point sequence in the pre-mRNA intron.[7] This disruption stalls the spliceosome in an inactive conformation, preventing the catalytic steps of splicing and leading to an accumulation of unspliced pre-mRNAs and the generation of aberrant transcripts.[6]
The key distinction in their mechanism lies in their differential effects on splicing. H3B-8800 selectively modulates the splicing of introns characterized by weak branch point sequences and GC-rich 3' splice sites.[5] This leads to the retention of short, GC-rich introns, which are notably enriched in genes encoding other spliceosome components.[5] This disruption of spliceosome homeostasis is thought to be a key reason for the synthetic lethality observed in spliceosome-mutant cancer cells, which are already dependent on the remaining wild-type spliceosome function for survival.[5][8] In contrast, E7107 appears to have a more pleiotropic effect on splicing modulation.[5]
Comparative Efficacy
The differential activity of E7107 and H3B-8800 is most evident when comparing their effects on cancer cells with and without mutations in spliceosome components, particularly SF3B1.
In Vitro Studies
In vitro studies have consistently shown that H3B-8800 exhibits preferential cytotoxicity towards cancer cell lines harboring SF3B1 mutations. For instance, in a panel of pancreatic cancer cell lines, H3B-8800 induced lethality specifically in the SF3B1-mutant line, an effect not observed with E7107.[5] Similarly, H3B-8800 demonstrated preferential killing of K562 leukemia cells engineered to express a mutant SF3B1 compared to their wild-type counterparts.[5] While E7107 is cytotoxic to a broad range of cancer cell lines, its activity does not show a clear correlation with SF3B1 mutational status.[9][10]
Table 1: Comparative in Vitro Cytotoxicity of E7107 and H3B-8800
| Compound | Cell Line | SF3B1 Status | IC50 (approx.) | Reference |
| E7107 | Panel of 8 human tumor cell lines | Various (not specified as determinant) | 1.0 - 20 nM | [3] |
| Nalm-6 (isogenic pair) | Wild-Type & K700E Mutant | No significant difference | [9] | |
| Mel202 (uveal melanoma) | Mutant | More sensitive than wild-type | [10] | |
| 92.1 (uveal melanoma) | Wild-Type | Less sensitive than mutant | [10] | |
| H3B-8800 | Panc05.04 (pancreatic) | Mutant | Lethality observed | [5] |
| Other pancreatic cell lines | Wild-Type | No significant lethality | [5] | |
| K562 (isogenic pair) | K700E Mutant | Preferential killing | [5] | |
| K562 (isogenic pair) | Wild-Type | Less sensitive | [5] |
In Vivo Studies
In vivo studies using xenograft models have corroborated the in vitro findings. H3B-8800 has demonstrated significant antitumor activity in xenograft models of leukemia with SF3B1 or SRSF2 mutations, leading to reduced tumor burden and improved survival.[5] In a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML), H3B-8800 treatment significantly reduced leukemic burden in mice engrafted with SF3B1-mutant AML cells, with negligible effects in the SF3B1 wild-type PDX model.[5] E7107 has also shown tumor regression in various human xenograft models, including lung, breast, and colon carcinomas.[3] However, a direct head-to-head comparison in a spliceosome-mutant xenograft model highlighting preferential efficacy for H3B-8800 is a key differentiating factor.
Table 2: Summary of In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Key Findings | Reference |
| E7107 | Human xenografts (lung, breast, colon) | Tumor regression (mT/C <42%) | [3] |
| H3B-8800 | K562 (SF3B1K700E) xenograft | Dose-dependent tumor growth inhibition | [5] |
| HNT-34 (AML, SF3B1K700E) xenograft | Significant antitumor activity | [5] | |
| AML PDX (SF3B1K700E) | Reduced leukemic burden | [5] | |
| AML PDX (SF3B1WT) | Negligible effect | [5] |
Signaling Pathways and Downstream Effects
Inhibition of the SF3b complex by E7107 and H3B-8800 ultimately leads to cell cycle arrest and apoptosis.[3] The modulation of splicing affects the expression of key regulatory proteins, including those in the Bcl-2 family of apoptosis regulators. For example, E7107 treatment has been shown to induce intron retention in the pre-mRNA of the anti-apoptotic protein MCL1, leading to reduced MCL1 protein expression.[5] This sensitization to apoptosis provides a rationale for combining these splicing modulators with other anticancer agents, such as the Bcl-2 inhibitor venetoclax, with which synergistic effects have been observed.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of splicing modulators. Below are protocols for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of E7107 and H3B-8800 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SF3B1-mutant and wild-type pairs)
-
Complete culture medium
-
96-well flat-bottom plates
-
E7107 and H3B-8800 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of E7107 and H3B-8800 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Analysis of Splicing Modulation by Quantitative RT-PCR (qRT-PCR)
This protocol is used to quantify the changes in pre-mRNA and mature mRNA levels of target genes upon treatment with splicing modulators.
Materials:
-
Cancer cells treated with E7107, H3B-8800, or vehicle control
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for pre-mRNA (intron-spanning) and mature mRNA (exon-exon junction) of target genes (e.g., MCL1, U2AF2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with the desired concentrations of E7107, H3B-8800, or vehicle for a specified time (e.g., 6-24 hours).
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in pre-mRNA and mature mRNA levels, normalized to the housekeeping gene and relative to the vehicle control.
In Vivo Xenograft Study
This protocol outlines the establishment and monitoring of subcutaneous xenograft models to evaluate the in vivo efficacy of E7107 and H3B-8800.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
E7107 and H3B-8800 formulations for in vivo administration
-
Vehicle control solution
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 1-10 x 106 cells in 100-200 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer E7107, H3B-8800, or vehicle to the respective groups according to the predetermined dosing schedule and route of administration.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²) / 2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, pharmacodynamic studies).
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy.
Conclusion
E7107 and H3B-8800 are both potent inhibitors of the SF3b complex with demonstrated antitumor activity. The primary distinction between these two this compound derivatives lies in the preferential efficacy of H3B-8800 against cancers harboring mutations in spliceosome components. This selectivity is attributed to its specific mechanism of splicing modulation, which leads to synthetic lethality in these genetically defined cancer cells. This comparative guide provides a framework for researchers to understand the nuances of these two compounds and to design experiments that can further elucidate their therapeutic potential and mechanisms of action. The provided protocols offer a starting point for the in vitro and in vivo evaluation of these and other novel splicing modulators.
References
- 1. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SF3B1 mutation–mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia | Life Science Alliance [life-science-alliance.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Spliceosome Inhibition in SF3B1-Mutated Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Cellular Impact of Pladienolide B: A Comparative Proteomics Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the cellular effects of Pladienolide B, a potent splicing inhibitor, based on quantitative proteomics data. We delve into its mechanism of action, compare it with other splicing modulators, and provide detailed experimental protocols to support further research.
This compound is a macrocyclic lactone derived from Streptomyces platensis that has garnered significant interest for its potent anti-tumor activity.[1] Its primary mechanism of action is the inhibition of the spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. Specifically, this compound targets the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1] By binding to SF3b, this compound interferes with the recognition of the branch point sequence during the early stages of spliceosome assembly, leading to intron retention and the production of aberrant mRNA transcripts.[2] This disruption of splicing ultimately triggers cell cycle arrest and apoptosis in cancer cells.[3][4]
Comparative Analysis of Splicing Inhibitors
This compound belongs to a class of natural product splicing inhibitors that also includes Spliceostatin A and the synthetic compound H3B-8800. While all three target the SF3b complex, subtle differences in their binding and downstream effects can have significant implications for their therapeutic potential. This guide focuses on the proteomic consequences of this compound treatment, providing a basis for comparison with these and other splicing modulators.
Quantitative Proteomic Insights into this compound Action
A key study by Bekker-Jensen et al. utilized isobaric tag-based quantitative proteomics to comprehensively map the dose-dependent effects of this compound on the proteome and phosphoproteome of human cell lines.[5] This research provides a foundational dataset for understanding the global cellular response to this compound.
Key Findings from Proteomic Analysis:
-
Dose-Dependent Effects: Low concentrations of this compound primarily induce alterations in nuclear proteins involved in transcription and cell division. Higher concentrations lead to more widespread changes, affecting chromatin-associated proteins and causing a more profound disruption of transcription.[5]
-
Impact on the Spliceosome: Treatment with this compound leads to a time- and concentration-dependent decrease in the expression of the SF3b1 subunit itself.[6][7]
-
Cell Cycle Arrest: Proteomic data corroborates findings from cell-based assays, showing changes in the abundance of proteins that regulate the cell cycle, leading to G0/G1 and G2/M phase arrest.[4]
-
Induction of Apoptosis: The proteomic profiles of this compound-treated cells reveal alterations in key apoptosis-regulating proteins.[3]
-
Perturbation of Signaling Pathways: Phosphoproteomic analysis indicates that this compound treatment results in altered phosphorylation states of numerous proteins, including components of the SF3b complex, suggesting a complex interplay with cellular signaling pathways.[5]
Data Presentation
The following tables summarize the quantitative proteomics data on protein expression changes in response to this compound treatment.
Table 1: Selected Differentially Expressed Proteins in SH-SY5Y Cells Treated with this compound
| Protein | Gene | Function | Fold Change (High Dose) | p-value |
| SF3B1 | SF3B1 | Splicing factor | Down | <0.05 |
| PCNA | PCNA | DNA replication and repair | Down | <0.05 |
| CDK1 | CDK1 | Cell cycle control | Down | <0.05 |
| Cyclin B1 | CCNB1 | Cell cycle control | Down | <0.05 |
| UPF1 | UPF1 | Nonsense-mediated decay | Up | <0.05 |
| PARP1 | PARP1 | DNA repair, apoptosis | Cleaved | <0.05 |
Note: This table is a representative summary based on findings reported in the literature. Actual fold changes and p-values would be obtained from the supplementary data of the cited proteomics studies.
Experimental Protocols
This section provides a detailed methodology for a typical quantitative proteomics experiment to analyze the effects of this compound treatment, based on established protocols.
Cell Culture and this compound Treatment
-
Cell Line: SH-SY5Y (human neuroblastoma cell line) or other suitable cancer cell line.
-
Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
Protein Extraction and Digestion
-
Lysis: Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA).
-
Digestion: Dilute the protein lysate to reduce the urea concentration and digest with a sequence-grade protease (e.g., trypsin) overnight at 37°C.
Isobaric Labeling (TMT)
-
Peptide Quantification: Quantify the peptide concentration in each sample using a suitable assay (e.g., BCA assay).
-
Labeling: Label an equal amount of peptides from each condition with the respective Tandem Mass Tag (TMT) reagents according to the manufacturer's instructions.
-
Quenching and Pooling: Quench the labeling reaction and pool the labeled samples in equal amounts.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Desalting: Desalt the pooled, labeled peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Fractionation (Optional but Recommended): For complex samples, fractionate the peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide fractions using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
Data Analysis
-
Database Search: Search the raw MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer.
-
Protein Identification and Quantification: Set search parameters to include the specific TMT modifications, protease specificity, and appropriate mass tolerances. The software will identify peptides and proteins and quantify the relative abundance of each protein based on the reporter ion intensities from the TMT tags.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound-treated and control groups. This typically involves calculating fold changes and p-values (or adjusted p-values).
-
Bioinformatic Analysis: Perform pathway analysis and gene ontology (GO) enrichment analysis on the list of differentially expressed proteins to identify the biological processes and signaling pathways most affected by this compound treatment.
Visualization of Affected Pathways
The following diagrams, generated using the DOT language, illustrate key cellular processes affected by this compound.
Conclusion
The comparative proteomic analysis of this compound-treated cells provides a powerful lens through which to understand its anti-cancer activity. By revealing the global changes in protein expression and phosphorylation, these studies offer a detailed map of the cellular response to splicing inhibition. This information is invaluable for the rational design of novel therapeutics targeting the spliceosome and for identifying potential biomarkers of drug response and resistance. The methodologies and data presented in this guide serve as a resource for researchers to further explore the complex biology of splicing and its role in disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The pre-mRNA splicing modulator this compound inhibits Cryptococcus neoformans germination and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoding spliceosome inhibition: Isobaric tag-based proteomic profiling of this compound treated human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Pladienolide B in a Laboratory Setting
For researchers, scientists, and drug development professionals handling Pladienolide B, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific, detailed disposal protocols for this compound are not extensively documented in publicly available safety data sheets, a comprehensive approach rooted in its chemical properties and standard laboratory waste management practices can ensure its safe and compliant disposal. This compound is a macrocyclic lactone and a potent mRNA splicing inhibitor, and while it is not classified as hazardous under the Globally Harmonized System (GHS), it should be handled with care to prevent unintended environmental release or exposure.
Recommended Disposal Procedures
In the absence of explicit instructions from a manufacturer's safety data sheet (SDS), the following step-by-step disposal plan, aligned with general principles of chemical waste management, is recommended. This procedure should be adapted to comply with the specific guidelines and regulations of your institution and local authorities.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid this compound, such as unused product or contaminated labware (e.g., pipette tips, microfuge tubes, gloves), in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).[1]
Step 2: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.[2]
Step 3: Waste Containment and Labeling
-
Secure Containment: Ensure all waste containers are securely sealed to prevent leaks or spills during storage and transport.
-
Accurate Labeling: Properly complete all required hazardous waste tags or labels as per your institution's and local regulations. This typically includes the chemical name, concentration, volume, and associated hazards.
Step 4: Storage
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 5: Final Disposal
-
Consult Institutional Guidelines: The primary and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions on the proper disposal route for chemical waste of this nature.
-
Chemical Incineration: For many bioactive organic compounds, high-temperature incineration by a licensed hazardous waste disposal company is the preferred method. This ensures the complete destruction of the compound, preventing its release into the environment.
-
Avoid Drain Disposal: Do not dispose of this compound solutions down the drain. This practice is generally prohibited for bioactive and synthetic organic compounds to prevent contamination of waterways.
-
Small Quantities: One safety data sheet suggests that smaller quantities can be disposed of with household waste; however, this should be verified with your institution's EHS guidelines before proceeding.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below to aid in its proper handling and management.
| Property | Value | Reference |
| Molecular Weight | 536.7 g/mol | [3] |
| Formula | C₃₀H₄₈O₈ | [3] |
| CAS Number | 445493-23-2 | [3] |
| Purity | ≥95% | [3] |
| Solubility | Soluble to 1 mg/ml in DMSO | [3] |
| Storage | Store at -20°C | [3] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are context-dependent and should be developed based on the specific research objectives. However, a general workflow for handling this compound in a laboratory setting is outlined below.
Caption: General laboratory workflow for the safe handling and disposal of this compound.
This procedural guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution. Always prioritize safety and environmental responsibility when handling any chemical substance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pladienolide B
Essential protocols for the safe handling, application, and disposal of the potent spliceosome inhibitor, Pladienolide B, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals working with the potent anti-tumor agent this compound, adherence to strict safety and handling protocols is paramount. While not classified as a hazardous substance under the Globally Harmonized System (GHS), its biological activity necessitates a cautious and well-documented approach to its use and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety and Handling Protocols
The following table summarizes key quantitative data for this compound, crucial for experimental planning and safety assessments.
| Property | Value | Source |
| Molecular Weight | 536.7 g/mol | [1][2] |
| Appearance | Clear film | |
| Solubility | Soluble in DMSO (to 1 mg/ml), DMF, Ethanol, and Methanol | [1][2] |
| Storage Temperature | -20°C | [1][3] |
| IC₅₀ (Gastric Cancer Cell Lines) | 1.6 ± 1.2 nM (mean) | [4] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear safety glasses with side shields or goggles to protect against splashes.
-
Hand Protection: Due to a lack of specific glove resistance data, it is recommended to use chemical-resistant gloves, such as nitrile gloves. Given the absence of specific testing, double-gloving is a prudent measure.
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: While a safety data sheet indicates that respiratory equipment is not required, it is advisable to handle this compound in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation of any aerosols.
Experimental Protocols: From Benchtop to Disposal
The following step-by-step guidance outlines the safe handling of this compound throughout the experimental workflow.
Preparation of Stock Solutions
-
Pre-weighing Preparation: Before handling the solid compound, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood.
-
Weighing: Carefully weigh the required amount of this compound.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the solid this compound to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, dissolve 5.37 mg of this compound in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C in a clearly labeled, tightly sealed container.
Use in Cell Culture Experiments
-
Dilution: When preparing working solutions for cell culture (e.g., in the nanomolar range), perform dilutions within a biological safety cabinet to maintain sterility and operator safety.
-
Cell Treatment: When adding the diluted this compound to cell cultures, exercise care to avoid splashes or aerosol generation.
Disposal Plan: A Responsible Approach
Due to its potent biological activity, this compound and all contaminated materials should be treated as hazardous chemical waste, irrespective of its non-hazardous GHS classification.
Waste Segregation and Collection
-
Solid Waste: All disposable materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated cell culture media should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and volume.
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for waste pickup.
-
External Disposal: The EHS department will arrange for the disposal of the waste through a licensed hazardous waste disposal company.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
